MF-PGDH-008
Description
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-8-6-16(7-9-17)23-14-21-18-13-15(5-10-19(18)23)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI Key |
FUCWZIFGSAFUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML387; ML-387; ML 387; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors
A focus on the publicly available data for the clinical-stage compound MF-300 as a case study, in the absence of detailed public information for MF-PGDH-008.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's request specified "this compound." However, a comprehensive search of publicly available scientific literature and data sources revealed that this compound is a product identifier for a research-grade inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with no detailed mechanism of action, quantitative data, or extensive experimental protocols publicly available. In contrast, substantial information is available for another 15-PGDH inhibitor, MF-300 , which is currently in clinical development. This guide will, therefore, focus on the mechanism of action of 15-PGDH inhibitors in general, using the data available for MF-300 as a detailed case study to fulfill the user's request for an in-depth technical guide.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins, 15-PGDH converts them into inactive metabolites.[1] The inhibition of 15-PGDH, therefore, leads to an increase in the local concentration and signaling of prostaglandins like PGE2.[2][3][4] This mechanism has emerged as a promising therapeutic strategy in various contexts, including tissue regeneration and the treatment of age-related muscle wasting (sarcopenia).[2][3]
The Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 is a lipid signaling molecule with pleiotropic effects, mediated through its binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The inhibition of 15-PGDH enhances the signaling cascades downstream of these receptors.
Caption: Simplified PGE2 signaling pathways activated upon receptor binding.
MF-300: A Case Study of a 15-PGDH Inhibitor
MF-300 is an orally bioavailable small molecule that acts as a reversible inhibitor of 15-PGDH.[5][6] It is being developed by Epirium Bio for the treatment of sarcopenia.[5][7]
Mechanism of Action of MF-300
MF-300 occupies the PGE2 binding site of the 15-PGDH enzyme, thereby preventing the degradation of endogenous PGE2.[5][6] This leads to an increase in the physiological levels of PGE2 in tissues such as skeletal muscle.[5][6] Preclinical studies have shown that elevated PGE2 levels play a crucial role in promoting muscle strength by improving muscle quality and the function of the neuromuscular junction.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epirium Bio Announces Positive Phase 1 Clinical Trial Results Evaluating MF-300 in Healthy Volunteers, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]
- 6. Epirium Bio Completes Dosing in First-In-Human Phase 1 Clinical Trial Evaluating MF-300, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]
- 7. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
what is the function of MF-PGDH-008
No Publicly Available Information on MF-PGDH-008
A comprehensive search for "this compound" has yielded no publicly available information, data sheets, or scientific publications. This suggests that "this compound" may be an internal compound identifier, a catalog number not widely indexed, a newly developed substance not yet in the public domain, or a potential misspelling.
Without any foundational data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the function of this compound.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: Double-check the spelling and origin of "this compound" to ensure its accuracy.
-
Consult Internal Documentation: If this identifier originated from within your organization, consult internal databases, lab notebooks, or colleagues for information.
-
Contact the Source: If the identifier was found in a publication or presentation, contact the authors or presenters for clarification.
-
Search by Chemical Structure or Target: If the chemical structure or the biological target (presumably 15-hydroxyprostaglandin dehydrogenase, PGDH) is known, searching for these may yield information on the compound under a different name.
Further investigation is required to identify the compound before a detailed technical guide on its function can be produced.
Unveiling MF-PGDH-008: A Technical Primer on 15-Hydroxyprostaglandin Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, the regulation of prostaglandin levels plays a pivotal role in a myriad of physiological and pathological processes. 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) stands as the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2). Its inhibition has emerged as a promising therapeutic strategy for conditions where elevated prostaglandin signaling is desirable, such as tissue regeneration and cancer therapy. This technical guide provides a comprehensive overview of MF-PGDH-008, a designated inhibitor of human NAD(+)-dependent 15-PGDH, intended to equip researchers and drug development professionals with foundational knowledge for its scientific exploration.
While this compound is commercially available as a research chemical (HY-117723 from MedChemExpress), it is crucial to note that, as of the compilation of this guide, specific quantitative data on its inhibitory potency, such as IC50 and Ki values, are not publicly available in the scientific literature or technical data sheets. This guide, therefore, focuses on the established role of 15-PGDH, the therapeutic rationale for its inhibition, and general experimental approaches for characterizing inhibitors like this compound.
The Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
15-PGDH is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes. Its primary function is to catalyze the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive. This enzymatic activity makes 15-PGDH a critical negative regulator of prostaglandin signaling pathways.
Signaling Pathway of 15-PGDH
The canonical pathway involving 15-PGDH begins with the synthesis of prostaglandins from arachidonic acid by cyclooxygenase (COX) enzymes. The newly synthesized prostaglandins, such as PGE2, exert their biological effects by binding to specific G-protein coupled receptors on the cell surface. 15-PGDH acts as a gatekeeper, controlling the local concentration and duration of action of these signaling lipids.
Figure 1. Simplified signaling pathway illustrating the role of 15-PGDH and the point of intervention for this compound.
Quantitative Data on 15-PGDH Inhibitors
A critical aspect of characterizing any enzyme inhibitor is the determination of its potency. While specific data for this compound is not available, the table below showcases typical quantitative data for other known 15-PGDH inhibitors to provide a comparative context for researchers aiming to characterize this compound.
| Inhibitor | Target | IC50 | Ki | Assay Method | Reference |
| This compound | Human 15-PGDH | Data not available | Data not available | - | - |
| MF-DH-300 | 15-PGDH | 1.6 nM | Data not available | Biochemical Assay | MedChemExpress |
| SW033291 | 15-PGDH | 1.5 nM | 0.1 nM | Biochemical Assay | InvivoChem |
| (+)-SW209415 | 15-PGDH | Data not available | Data not available | Biochemical Assay | (Mentioned as a second-generation inhibitor) |
Experimental Protocols
To facilitate the investigation of this compound, this section outlines detailed methodologies for key experiments.
15-PGDH Enzyme Inhibition Assay (Biochemical Assay)
This assay is fundamental to determining the in vitro potency of an inhibitor against purified 15-PGDH.
Objective: To determine the IC50 value of this compound for 15-PGDH.
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the production of NADH, which is fluorescent, from the reduction of NAD+ during the oxidation of a prostaglandin substrate (e.g., PGE2). An inhibitor will reduce the rate of NADH formation.
Materials:
-
Recombinant human 15-PGDH enzyme
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96- or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In the wells of the microplate, add the assay buffer, NAD+, and the various concentrations of this compound or vehicle control (DMSO).
-
Add the 15-PGDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Figure 2. Workflow for a 15-PGDH enzyme inhibition assay.
Cell-Based Assay for Prostaglandin E2 Levels
This assay assesses the ability of an inhibitor to increase PGE2 levels in a cellular context.
Objective: To evaluate the effect of this compound on intracellular or secreted PGE2 levels in a relevant cell line.
Principle: Cells that endogenously express 15-PGDH are treated with the inhibitor. The inhibition of 15-PGDH leads to an accumulation of its substrate, PGE2, which can be measured in cell lysates or the culture medium.
Materials:
-
A suitable cell line (e.g., A549 lung carcinoma cells, which express 15-PGDH)
-
Cell culture medium and supplements
-
This compound
-
PGE2 ELISA kit
-
Cell lysis buffer (for intracellular measurements)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).
-
To measure secreted PGE2, collect the cell culture supernatant.
-
To measure intracellular PGE2, wash the cells with PBS, and then lyse the cells using a suitable lysis buffer.
-
Quantify the concentration of PGE2 in the collected samples using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Normalize the PGE2 levels to the total protein concentration of the cell lysates, if applicable.
-
Analyze the dose-dependent effect of this compound on PGE2 levels.
In Vivo Pharmacodynamic and Efficacy Studies
These studies are crucial for understanding the physiological effects of the inhibitor in a living organism.
Objective: To assess the ability of this compound to modulate PGE2 levels in tissues and to evaluate its therapeutic efficacy in a relevant animal model.
Principle: The inhibitor is administered to animals, and tissues of interest are collected to measure PGE2 levels. For efficacy studies, a disease model where elevated PGE2 is expected to be beneficial (e.g., a model of tissue injury or colitis) is used.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or injection)
-
An appropriate animal model of disease
-
Equipment for tissue homogenization and extraction
-
LC-MS/MS or ELISA for PGE2 quantification
Procedure (Pharmacodynamics):
-
Administer a single or multiple doses of this compound or vehicle to the animals.
-
At various time points after administration, euthanize the animals and collect the tissues of interest (e.g., colon, lung, bone marrow).
-
Homogenize the tissues and extract the prostaglandins.
-
Quantify the PGE2 levels in the tissue extracts using a sensitive method like LC-MS/MS or ELISA.
-
Determine the effect of this compound on tissue PGE2 levels over time.
Procedure (Efficacy):
-
Induce the disease in the animal model.
-
Treat the animals with this compound or vehicle according to a pre-defined dosing regimen.
-
Monitor disease progression using relevant endpoints (e.g., body weight, clinical scores, histological analysis of tissues).
-
At the end of the study, collect tissues for analysis of disease markers and PGE2 levels.
-
Evaluate the therapeutic benefit of this compound in the disease model.
Logical Relationship in Drug Development
The development of a 15-PGDH inhibitor like this compound follows a logical progression from initial discovery to preclinical evaluation.
Figure 3. A generalized logical workflow for the preclinical development of a 15-PGDH inhibitor.
Conclusion
This compound represents a valuable tool for researchers investigating the biological roles of 15-PGDH and the therapeutic potential of its inhibition. While specific quantitative data for this compound remains to be published, the information and experimental frameworks provided in this guide offer a solid foundation for its characterization. The study of 15-PGDH inhibitors is a vibrant field with the potential to yield novel therapies for a range of diseases. Further investigation into the properties of this compound will undoubtedly contribute to advancing our understanding of prostaglandin signaling and its modulation for therapeutic benefit.
An In-depth Technical Guide to the Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition in Prostaglandin E2 Regulation
Disclaimer: This technical guide focuses on the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the effects of its inhibition on prostaglandin E2 (PGE2) regulation. The compound MF-PGDH-008 is identified as an inhibitor of 15-PGDH.[1][2] Due to a lack of specific published research on this compound, this document utilizes data and experimental protocols from studies on other well-characterized 15-PGDH inhibitors to illustrate the principles of 15-PGDH inhibition. The information presented herein is based on the presumed mechanism of action of this compound as a 15-PGDH inhibitor.
Introduction to 15-PGDH and Prostaglandin E2
Prostaglandin E2 (PGE2) is a lipid signaling molecule that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue regeneration.[3][4] The cellular levels of PGE2 are tightly controlled by a balance between its biosynthesis, primarily mediated by cyclooxygenase (COX) enzymes, and its catabolism.
The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5] 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of PGE2 to form the inactive metabolite 15-keto-PGE2.[6] Consequently, the expression and activity of 15-PGDH are critical determinants of local PGE2 concentrations and the subsequent downstream signaling events.
In recent years, 15-PGDH has emerged as a promising therapeutic target. Elevated 15-PGDH expression has been associated with aging-related muscle weakness and other degenerative conditions, while its inhibition has been shown to promote tissue regeneration and exhibit therapeutic potential in various disease models.[7][8] Small molecule inhibitors of 15-PGDH, such as this compound, are designed to block the activity of this enzyme, thereby increasing the local concentration and signaling of PGE2.[4]
The Mechanism of Action of 15-PGDH Inhibitors
The fundamental mechanism of action for a 15-PGDH inhibitor like this compound is to prevent the degradation of PGE2. By binding to the 15-PGDH enzyme, the inhibitor blocks its catalytic activity. This leads to an accumulation of PGE2 in tissues where 15-PGDH is expressed. The elevated PGE2 levels can then enhance its signaling through its cognate E-prostanoid (EP) receptors, modulating various cellular processes.
The following diagram illustrates the central role of 15-PGDH in PGE2 metabolism and the effect of its inhibition.
Quantitative Effects of 15-PGDH Inhibition on PGE2 Levels and Biological Outcomes
While specific data for this compound is not publicly available, studies on other potent 15-PGDH inhibitors, such as SW033291, provide quantitative insights into the effects of blocking this enzyme. The following tables summarize representative data from such studies.
Table 1: Effect of 15-PGDH Inhibition on Prostaglandin Levels in Murine Tissues
| Tissue | Treatment Group | PGE2 Levels (pg/mg tissue) | Fold Change vs. Vehicle | Reference |
|---|---|---|---|---|
| Aged Muscle | Vehicle | ~2.5 | 1.0 | [8] |
| Aged Muscle | SW033291 | ~5.0 | ~2.0 | [8] |
| Lung Allograft | Isograft | Not specified | - | [9] |
| Lung Allograft | Allograft + Vehicle | Lower | - | [9] |
| Lung Allograft | Allograft + SW033291 | Higher | Significant Increase | [9] |
| Bone Marrow | Vehicle | Not specified | - | [10] |
| Bone Marrow | (+)SW033291 | Increased | - |[10] |
Table 2: Functional Consequences of 15-PGDH Inhibition in Preclinical Models
| Model System | Parameter Measured | Treatment Group | Result | Reference |
|---|---|---|---|---|
| Aged Mice | Muscle Mass | SW033291 | Increased | [8] |
| Aged Mice | Muscle Strength | SW033291 | Increased | [8] |
| Murine Lung Transplant | Allograft Survival | SW033291 | Prolonged | [9] |
| Murine Model of Alzheimer's | Cognitive Function | (+)SW033291 | Preserved | [11] |
| Murine Hematopoiesis | Hematopoietic Stem and Progenitor Cell (HSPC) numbers | (+)SW033291 | Expanded |[10] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy and mechanism of 15-PGDH inhibitors.
Quantification of Prostaglandin E2 by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the precise quantification of PGE2 in biological samples.
Protocol:
-
Sample Preparation: Homogenize tissues in a solution containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated PGE2, PGE2-d4).
-
Solid-Phase Extraction: Acidify the homogenates and perform solid-phase extraction to isolate prostaglandins from other lipids and contaminants.
-
Derivatization (Optional but common): Derivatize the extracted prostaglandins to improve their chromatographic properties and ionization efficiency.
-
LC-MS/MS Analysis: Inject the purified sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) for separation.
-
Quantification: Monitor specific parent-to-daughter ion transitions for both endogenous PGE2 and the internal standard. Calculate the concentration of PGE2 based on the ratio of their peak areas.
Measurement of 15-PGDH Gene Expression by Quantitative PCR (qPCR)
This protocol is used to determine the effect of treatments on the transcription of the 15-PGDH gene.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction with the cDNA template, primers specific for the 15-PGDH gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Normalize the Ct value of 15-PGDH to that of a housekeeping gene (e.g., GAPDH) to calculate the relative gene expression.[6]
The following diagram illustrates a typical experimental workflow for evaluating a 15-PGDH inhibitor.
Signaling Pathways Downstream of PGE2
PGE2 exerts its biological effects by binding to four subtypes of G protein-coupled receptors: EP1, EP2, EP3, and EP4.[3] These receptors are differentially expressed in various tissues and couple to different intracellular signaling cascades, leading to a wide range of cellular responses. For instance, in the context of cervical ripening, PGE2 acts through the EP2 receptor to down-regulate 15-PGDH expression, creating a positive feedback loop that further increases PGE2 levels.[6][12] In chondrocytes, PGE2 signaling can influence cell maturation by modulating BMP signaling pathways.[13]
The diagram below depicts the negative feedback loop of PGE2 on 15-PGDH expression in cervical stromal cells.
Conclusion
Inhibitors of 15-PGDH, such as this compound, represent a compelling therapeutic strategy for conditions where an increase in local PGE2 concentration is beneficial. By blocking the primary catabolic enzyme for PGE2, these inhibitors can effectively amplify its signaling, leading to enhanced tissue regeneration, reduced inflammation in certain contexts, and other positive physiological outcomes. The data from preclinical studies on analogous compounds are promising, and further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential. This guide provides a foundational understanding of the mechanism of action, expected quantitative effects, and the experimental approaches used to evaluate these promising molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]
- 3. [Prostaglandin(PG) E2 in regulation of immunity and inflammatory diseases]. - East China Normal University [pure.ecnu.edu.cn]
- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Prostaglandin-Degrading Enzyme 15-PGDH Mitigates Acute Murine Lung Allograft Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Prostaglandin E2 regulates its own inactivating enzyme, 15-PGDH, by EP2 receptor-mediated cervical cell-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 inhibits BMP signaling and delays chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 15-PGDH Inhibition in Tissue Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzymatic degradation of prostaglandin E2 (PGE2) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a critical negative regulator of tissue regeneration. Inhibition of 15-PGDH presents a promising therapeutic strategy to amplify endogenous regenerative processes across a variety of tissues. This technical guide provides an in-depth overview of the core principles, preclinical data, and experimental methodologies related to the therapeutic inhibition of 15-PGDH, with a focus on the regenerative potential in hematopoietic, gastrointestinal, hepatic, and muscular tissues. While a number of small molecule inhibitors of 15-PGDH are under investigation, this document will reference MF-PGDH-008 as an exemplary molecule of this class and will draw upon the substantial preclinical data available for the well-characterized inhibitors SW033291 and MF-300 to illustrate the therapeutic potential.
Introduction: 15-PGDH as a Therapeutic Target
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably PGE2.[1] PGE2 is a lipid signaling molecule with a well-established role in promoting the proliferation and function of tissue stem cells.[2] By degrading PGE2, 15-PGDH effectively dampens the regenerative signals within tissues. Consequently, the inhibition of 15-PGDH leads to a localized increase in PGE2 levels, thereby enhancing the regenerative capacity of the tissue.[2]
This compound is an inhibitor of human NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase, representing a class of small molecules designed to leverage this therapeutic mechanism.[3] The following sections will detail the preclinical evidence for the efficacy of 15-PGDH inhibitors in various models of tissue regeneration.
Signaling Pathway of 15-PGDH Inhibition
The primary mechanism of action for 15-PGDH inhibitors is the elevation of local PGE2 concentrations. This increase in PGE2 enhances signaling through its cognate receptors, primarily the EP2 and EP4 receptors, on tissue-resident stem and progenitor cells. This signaling cascade ultimately promotes cell proliferation, differentiation, and tissue repair.
Preclinical Efficacy in Tissue Regeneration
The therapeutic potential of 15-PGDH inhibition has been demonstrated in multiple preclinical models of tissue injury. The following sections summarize the quantitative data from studies utilizing the potent 15-PGDH inhibitor, SW033291.
Hematopoietic Tissue Regeneration
Inhibition of 15-PGDH with SW033291 has been shown to accelerate hematopoietic recovery following bone marrow transplantation (BMT).[2]
Table 1: Hematopoietic Recovery Following BMT in Mice Treated with SW033291
| Parameter | Vehicle Control | SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |
| Survival post-BMT (200,000 donor cells) | 12.5% | 100% | 8.0 | <0.0001 |
| Neutrophil Recovery (Day 14 post-BMT) | ~200 cells/µL | ~800 cells/µL | ~4.0 | <0.01 |
| Platelet Recovery (Day 21 post-BMT) | ~100 x 10³/µL | ~400 x 10³/µL | ~4.0 | <0.01 |
| Red Blood Cell Recovery (Day 21 post-BMT) | ~6 x 10⁶ cells/µL | ~8 x 10⁶ cells/µL | ~1.3 | <0.05 |
Data extracted from Zhang Y, et al. Science. 2015.[4]
Gastrointestinal Tissue Regeneration
In a dextran sulfate sodium (DSS)-induced colitis model in mice, SW033291 treatment promoted regeneration of the colonic epithelium.[2]
Table 2: Colonic Epithelial Regeneration in DSS-Induced Colitis Model
| Parameter | DSS + Vehicle | DSS + SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |
| Body Weight Change (Day 8) | -15% | -5% | - | <0.01 |
| Colon Length (Day 8) | ~6 cm | ~8 cm | ~1.3 | <0.01 |
| BrdU+ Proliferating Cells per Crypt (Day 8) | ~5 | ~15 | ~3.0 | <0.013 |
Data extracted from Zhang Y, et al. Science. 2015.[4]
Hepatic Tissue Regeneration
Following a two-thirds partial hepatectomy in mice, treatment with SW033291 enhanced liver regeneration.[2]
Table 3: Liver Regeneration Following Partial Hepatectomy
| Parameter | Vehicle Control | SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |
| Liver to Body Weight Ratio (Day 4 post-op) | ~2.5% | ~3.5% | ~1.4 | <0.01 |
| Liver Weight Regain (Day 7 post-op) | ~70% | ~90% | ~1.3 | <0.01 |
Data extracted from Zhang Y, et al. Science. 2015.[4]
Muscle Tissue Regeneration
The orally bioavailable 15-PGDH inhibitor, MF-300, has demonstrated potential in reversing age-related muscle weakness (sarcopenia) in preclinical models.[5]
Table 4: Muscle Function in Aged Mice Treated with MF-300
| Parameter | Aged Vehicle | Aged + MF-300 (10 mg/kg, oral, 12 weeks) | Outcome | p-value |
| Maximal Muscle Force (Plantar Flexion) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Strength | <0.0001 |
| Specific Muscle Force (Plantar Flexion) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Quality | 0.02 |
| Specific Muscle Force (Fast-twitch muscle) | Lower than adult-vehicle | Significantly Increased | Improved Fast-twitch Function | 0.02 |
| Contraction Rate (Fast-twitch muscle) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Contractility | 0.0068 |
Data from a study presented by Epirium Bio at the Gerontological Society of America Annual Scientific Meeting 2024.[6]
Experimental Protocols
Bone Marrow Transplantation and Hematopoietic Recovery
This protocol describes the methodology used to assess the effect of a 15-PGDH inhibitor on hematopoietic recovery.
Methodology:
-
Recipient Preparation: Recipient mice (e.g., C57BL/6) are lethally irradiated with a dose sufficient to ablate the native hematopoietic system (e.g., 11 Gy).
-
Donor Cell Preparation: Bone marrow is harvested from donor mice and a single-cell suspension is prepared.
-
Transplantation: A specified number of donor bone marrow cells (e.g., 200,000 or 500,000) are transplanted into the recipient mice via intravenous injection.
-
Treatment: Following transplantation, recipient mice are treated with the 15-PGDH inhibitor (e.g., SW033291 at 5 mg/kg, administered intraperitoneally twice daily) or a vehicle control.
-
Monitoring and Analysis: Animal survival and body weight are monitored daily. Peripheral blood is collected at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to quantify the recovery of neutrophils, platelets, and red blood cells.
DSS-Induced Colitis Model
This protocol outlines the induction of colitis and assessment of intestinal regeneration.
Methodology:
-
Induction of Colitis: Mice are provided with drinking water containing dextran sulfate sodium (DSS; e.g., 3% w/v) for a defined period (e.g., 7 days) to induce colonic epithelial injury.
-
Treatment: Concurrently with DSS administration, mice are treated with the 15-PGDH inhibitor or vehicle control (e.g., twice daily intraperitoneal injections).
-
Assessment of Proliferation: To measure cell proliferation, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) prior to sacrifice.
-
Histological Analysis: At the end of the treatment period, colons are harvested, fixed, and sectioned. Immunohistochemistry for BrdU is performed to identify and quantify proliferating epithelial cells within the crypts. Colon length and body weight are also recorded as measures of disease severity and recovery.
Partial Hepatectomy Model
This protocol details the surgical procedure and analysis of liver regeneration.
Methodology:
-
Surgical Procedure: Mice are anesthetized, and a two-thirds partial hepatectomy is performed by ligating and resecting the median and left lateral liver lobes.
-
Treatment: Post-surgery, mice are treated with the 15-PGDH inhibitor or vehicle control.
-
Analysis of Regeneration: At various time points post-surgery, mice are euthanized, and the remnant liver lobes are excised and weighed. The liver-to-body weight ratio is calculated and compared to that of sham-operated controls to determine the extent of regeneration.
Conclusion and Future Directions
The inhibition of 15-PGDH represents a compelling and novel approach to enhancing tissue regeneration. Preclinical studies with inhibitors such as SW033291 and MF-300 have demonstrated significant efficacy in promoting the repair of hematopoietic, gastrointestinal, hepatic, and muscle tissues. The ability of these small molecules to amplify the body's natural regenerative pathways by increasing local concentrations of PGE2 holds considerable therapeutic promise.
Future research will likely focus on the continued clinical development of 15-PGDH inhibitors, such as MF-300, for indications like sarcopenia. Further investigation into the role of this pathway in other regenerative contexts, and the development of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic profiles, will be crucial areas of exploration for drug development professionals. The data presented in this guide provide a strong rationale for the continued investigation of 15-PGDH inhibition as a transformative therapeutic strategy in regenerative medicine.
References
- 1. Epirium Bio to Present MF-300 Preclinical Data at the International Conference on Frailty and Sarcopenia Research - BioSpace [biospace.com]
- 2. epirium.com [epirium.com]
- 3. businesswire.com [businesswire.com]
- 4. Epirium Bio Completes First-in-Human Trial of Novel Oral Sarcopenia Treatment MF-300 [trial.medpath.com]
- 5. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]
- 6. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MF-PGDH-008 in Hematopoietic Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The manipulation of hematopoietic stem cell (HSC) fate is a cornerstone of regenerative medicine and oncology. A promising therapeutic target in this field is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key negative regulator of prostaglandin E2 (PGE2). PGE2 is a critical signaling molecule known to enhance HSC homing, survival, proliferation, and engraftment. MF-PGDH-008 is a potent inhibitor of 15-PGDH, designed to elevate endogenous PGE2 levels and thereby augment HSC function. This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental protocols associated with the use of 15-PGDH inhibitors like this compound in HSC research.
Introduction: Targeting 15-PGDH to Enhance HSC Function
Hematopoietic stem cell transplantation (HSCT) is a curative therapy for numerous hematologic diseases, but its success is often limited by the number and functional quality of available HSCs.[1] Prostaglandin E2 (PGE2) has been identified as a potent modulator of HSC biology, capable of enhancing the expansion and regenerative capacity of these cells.[2][3] However, the therapeutic utility of direct PGE2 administration is hampered by its short biological half-life.
A more sophisticated approach involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.[4][5] By blocking this enzyme, local concentrations of PGE2 within the hematopoietic niche can be effectively and sustainedly increased. This compound is a small molecule inhibitor of human NAD+-dependent 15-PGDH.[6][7] Preclinical studies with similar 15-PGDH inhibitors have demonstrated a significant acceleration of hematopoietic recovery following bone marrow transplantation, protection from immune-mediated bone marrow failure, and even rejuvenation of aged HSCs.[8][9]
Mechanism of Action: The PGE2 Signaling Pathway
The primary mechanism of this compound is the inhibition of 15-PGDH, which leads to an accumulation of PGE2 in the HSC niche. This elevated PGE2 then signals through its receptors, primarily EP2 and EP4, on the surface of hematopoietic stem and progenitor cells (HSPCs).[10][11] This signaling cascade activates downstream pathways, including the cAMP/PKA and Wnt/β-catenin pathways, which are integral to HSC self-renewal and proliferation.[1][10] The binding of PGE2 to its receptors on HSCs leads to several key outcomes:
-
Enhanced Homing: Increased expression of the chemokine receptor CXCR4, which is crucial for HSC migration to the bone marrow niche.[12]
-
Improved Survival: Upregulation of anti-apoptotic proteins like Survivin.[12]
-
Increased Proliferation: Stimulation of HSC entry into the cell cycle for self-renewal and expansion.[12]
The following diagram illustrates the signaling pathway from 15-PGDH inhibition to enhanced HSC function.
Preclinical Data Overview
While specific data for this compound is limited in publicly available literature, extensive research on analogous, potent 15-PGDH inhibitors (PGDHi) such as (+)SW033291 and (+)-SW209415 provides a strong basis for its expected activity.
Table 1: In Vitro Activity of 15-PGDH Inhibitors
| Compound | Target | IC50 / Ki | Key Findings |
| MF-DH-300* | 15-PGDH | IC50: 1.6 nM[6] | Blocks PGE2 binding, increases stem cell proliferation.[6] |
| (+)SW033291 | 15-PGDH | Ki: 0.1 nM[13] | Doubles bone marrow PGE2 levels; induces CXCL12 and SCF production.[13] |
*Note: MF-DH-300 is presented as a close analog to this compound based on available product information.
Table 2: In Vivo Efficacy of 15-PGDH Inhibitors in Murine Models
| Model | PGDHi Used | Treatment Regimen | Key Findings | Reference |
| Bone Marrow Transplant | (+)SW209415 | 5 mg/kg, twice daily | Neutrophil Recovery: 2x higher counts at days 8, 12, and 18 post-transplant. | [13] |
| Platelet Recovery: Significantly higher counts at days 8 and 18. | [13] | |||
| Splenic Colonies: 1.53-fold increase in spleen colony counts. | [13] | |||
| Aged HSC Rejuvenation | (+)SW033291 | Twice daily for 30 days (donor treatment) | Post-Transplant Recovery: Accelerated multilineage reconstitution from aged donor cells. | [4][14] |
| Lineage Bias: Mitigated age-associated myeloid bias in secondary transplants. | [4] | |||
| Immune-Mediated BM Failure | (+)SW033291 | 5 mg/kg, twice daily | Survival: Significantly extended survival compared to vehicle. | [15] |
| HSC/Progenitor Cells: Increased numbers of bone marrow HSCs and progenitor cells. | [15] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the impact of 15-PGDH inhibitors like this compound on HSCs, based on standard practices in the field.
In Vitro HSC Expansion and Colony-Forming Unit (CFU) Assay
This assay assesses the ability of a 15-PGDH inhibitor to expand the number of functional hematopoietic progenitor cells in culture.
Methodology:
-
HSC Isolation: Isolate lineage-negative, Sca-1+, c-Kit+ (LSK) cells from murine bone marrow or CD34+ cells from human cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate isolated HSPCs at a density of 1x10^4 cells/mL in a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L).
-
Treatment: Add this compound to the culture at a range of concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO). Culture for 7-10 days at 37°C, 5% CO2.
-
CFU Assay Plating: Following the expansion culture, harvest the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) at a density of 1,000-5,000 cells per 35 mm dish.
-
Colony Scoring: Incubate for 10-14 days. Enumerate and classify hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on morphology using an inverted microscope.
-
Data Analysis: Compare the total number and type of colonies from this compound-treated cultures to the vehicle control to determine the expansion of progenitor cells.
Murine Bone Marrow Transplantation Model
This in vivo model is the gold standard for evaluating the effect of a compound on HSC engraftment and hematopoietic reconstitution.
Methodology:
-
Recipient Preparation: Use congenic mouse strains (e.g., C57BL/6-CD45.2). On Day -1, lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Donor Cell Preparation: Isolate total bone marrow cells from donor mice (e.g., C57BL/6-CD45.1).
-
Transplantation: On Day 0, transplant a limited number of donor bone marrow cells (e.g., 200,000 cells) into each recipient mouse via tail vein injection.
-
Treatment Administration: Begin treatment on Day 0. Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily for a specified period (e.g., 21 days).
-
Monitoring: Perform serial peripheral blood sampling (e.g., on days 8, 12, 18) to measure complete blood counts (CBCs), including neutrophils and platelets. Use flow cytometry to assess donor chimerism (%CD45.1+ cells).
-
Terminal Analysis: At a defined endpoint (e.g., Day 21), euthanize mice and harvest bone marrow and spleen. Analyze the frequency and absolute number of HSPC populations (e.g., LSK, LT-HSC) by flow cytometry.
Logical Framework for Therapeutic Action
The therapeutic hypothesis for this compound in HSC research is based on a direct causal chain: inhibiting the key PGE2-degrading enzyme elevates local PGE2 levels, which in turn stimulates multiple pro-regenerative pathways in HSCs, ultimately leading to faster and more robust hematopoietic recovery.
Conclusion and Future Directions
This compound and other inhibitors of 15-PGDH represent a compelling strategy for the ex vivo expansion and in vivo enhancement of hematopoietic stem cells. By targeting a key negative regulator of the pro-regenerative PGE2 pathway, these compounds offer a mechanism to amplify the body's natural hematopoietic recovery processes. The preclinical data from analogous compounds are highly encouraging, suggesting potential applications in improving the outcomes of bone marrow transplantation, treating bone marrow failure syndromes, and potentially mitigating the hematopoietic decline associated with aging.
Future research should focus on obtaining specific preclinical data for this compound to confirm its potency and efficacy, optimizing dosing and treatment schedules, and exploring its synergistic potential with current standard-of-care treatments like G-CSF. Ultimately, the inhibition of 15-PGDH stands as a promising therapeutic avenue to address significant unmet needs in hematology and regenerative medicine.
References
- 1. Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. 15-PGDH inhibition enhances hematopoietic regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]
- 10. Getting more for your marrow: boosting hematopoietic stem cell numbers with PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related muscle atrophy, or sarcopenia, presents a significant and growing challenge to healthy aging, characterized by a progressive loss of muscle mass and function. Emerging research has identified the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) as a key regulator in the pathogenesis of sarcopenia. Elevated levels of 15-PGDH in aging muscle lead to the degradation of prostaglandin E2 (PGE2), a critical signaling molecule for muscle maintenance and regeneration. This technical guide provides an in-depth overview of MF-PGDH-008, a small molecule inhibitor of 15-PGDH, as a promising therapeutic agent for sarcopenia. We will explore its mechanism of action, summarize key preclinical findings, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Role of 15-PGDH and PGE2 in Sarcopenia
Sarcopenia is a multifactorial syndrome that diminishes quality of life and increases the risk of falls, fractures, and mortality in the elderly.[1][2][3][4] The molecular drivers of sarcopenia are complex, involving an imbalance between muscle protein synthesis and degradation. Recent studies have highlighted the pivotal role of the 15-PGDH/PGE2 axis in this process.
In aged skeletal muscle, the expression and activity of 15-PGDH are significantly elevated.[1][2][3][4] This enzyme is responsible for the catabolism of prostaglandins, including PGE2.[1][2][3][4] Consequently, aged muscle exhibits reduced levels of PGE2, a signaling molecule known to be essential for muscle stem cell function, regeneration, and strength.[5][6] The resulting decline in PGE2 signaling contributes to the progression of muscle atrophy.[1][2][3][4]
This compound (also referred to in literature as MF-300) is a potent and selective small molecule inhibitor of 15-PGDH. By blocking the activity of this enzyme, this compound effectively increases the local concentration of PGE2 in the muscle tissue, thereby counteracting the age-related decline in this crucial signaling pathway.[7][8][9] Preclinical studies in aged animal models have demonstrated that inhibition of 15-PGDH can rejuvenate muscle mass, strength, and physical performance.[1][2][3][4][7][8][9][10]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of 15-PGDH, leading to an increase in endogenous PGE2 levels within the skeletal muscle. This elevation in PGE2 triggers a cascade of downstream signaling events that collectively promote muscle health and combat the hallmarks of sarcopenia. The key pathways modulated by the restoration of PGE2 signaling include:
-
Inhibition of the Ubiquitin-Proteasome System: PGE2 signaling has been shown to decrease the activity of the ubiquitin-proteasome pathway, a major system responsible for protein degradation in muscle cells.[1][2][4] This leads to a reduction in the breakdown of muscle proteins.
-
Suppression of the TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway is a known negative regulator of muscle growth.[11][12][13][14] Increased PGE2 levels have been associated with the downregulation of TGF-β signaling, thereby alleviating its atrophic effects.[1][2][4]
-
Enhancement of Autophagy: Autophagy is a cellular recycling process that is crucial for maintaining cellular homeostasis and removing damaged organelles. PGE2 appears to augment autophagy, which can improve mitochondrial function and overall muscle cell health.[1][2][4]
-
Stimulation of Mitochondrial Biogenesis and Function: By promoting the clearance of dysfunctional mitochondria through autophagy and potentially other mechanisms, increased PGE2 signaling contributes to enhanced mitochondrial biogenesis and function, which is vital for meeting the energy demands of muscle tissue.[1][2][4]
The interplay of these pathways results in a net anabolic effect, shifting the balance from muscle degradation towards muscle protein synthesis and repair.
Preclinical Efficacy of this compound (MF-300)
Preclinical studies utilizing aged mouse models have provided compelling evidence for the therapeutic potential of 15-PGDH inhibition in sarcopenia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of MF-300 on Muscle Force and Function in Aged Mice
| Parameter | Animal Model | Treatment Group | Dosage and Duration | Outcome | Reference |
| Maximal Muscle Force (Plantar Flexion) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p<0.0001) compared to vehicle | [9] |
| Specific Muscle Force (Plantar Flexion) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.02) compared to vehicle | [9] |
| Absolute Force (Extensor Digitorum Longus - EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.0003) compared to vehicle | [9] |
| Specific Force (EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.02) compared to vehicle | [9] |
| Contraction Rate (EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.0068) compared to vehicle | [9] |
| Tetanic Force (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | 30 days | 68.7% higher force 14 days after injury compared to controls | [10] |
Table 2: Effects of 15-PGDH Inhibition on Neuromuscular Junction (NMJ) Integrity in Aged Mice
| Parameter | Animal Model | Treatment Group | Duration | Outcome | Reference |
| Denervated NMJs | Aged Mice (27 months) | 15-PGDH inhibitor | 30 days | Partial rescue of denervation (12.1% vs 21.6% in controls, p<0.05) | [10] |
| NMJ Fragmentation | Aged Mice (27 months) | 15-PGDH inhibitor | 30 days | Reduced fragmentation (18.1% vs 29.3% in controls, p<0.05) | [10] |
| Innervated NMJs (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | Not specified | Increased percentage of innervated NMJs (97.4% vs 84.5% in controls) | [10] |
| Motor Neuron Axons (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | Not specified | 92% higher number of motor neuron axons | [10] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound and 15-PGDH inhibition in muscle atrophy.
Animal Models and Dosing
-
Animal Model: Aged male C57BL/6J mice (typically 90-92 weeks old) are a standard model for studying sarcopenia. A younger adult cohort (e.g., 39-54 weeks old) is often used as a comparator.[9]
-
Housing: Mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: MF-300 is administered orally (e.g., via gavage) at specified doses (e.g., 10, 30, or 60 mg/kg) on an alternating day schedule for a defined period (e.g., 12 weeks). A vehicle control group receives the same volume of the vehicle solution.[9]
In Vivo Muscle Function Assessment: Isometric Plantar Flexion
-
Objective: To measure the in vivo force production of the plantar flexor muscles.
-
Apparatus: A muscle lever system (e.g., 305C, Aurora Scientific Inc.) is used.
-
Procedure:
-
The mouse is anesthetized.
-
The foot is secured to a footplate connected to the muscle lever system.
-
The sciatic nerve is stimulated with electrodes to elicit muscle contraction.
-
A series of isometric contractions are recorded at different stimulation frequencies to determine the maximal force.
-
Data is normalized to muscle mass to calculate specific force.[15]
-
Ex Vivo Muscle Function Assessment: Isometric Force of the Extensor Digitorum Longus (EDL)
-
Objective: To measure the isometric force of an isolated fast-twitch muscle.
-
Procedure:
-
The EDL muscle is carefully dissected from the mouse hindlimb.
-
The muscle is mounted in a bath containing oxygenated Krebs-Ringer bicarbonate buffer at a controlled temperature.
-
One tendon is attached to a fixed hook, and the other to a force transducer.
-
The muscle is stimulated electrically, and the resulting isometric force is recorded.
-
Muscle length is adjusted to achieve optimal force production.
-
Force-frequency and fatigue protocols can be performed.[9]
-
Neuromuscular Junction (NMJ) Analysis
-
Objective: To assess the integrity of the neuromuscular synapses.
-
Procedure:
-
Muscle tissue (e.g., tibialis anterior) is dissected and fixed.
-
The tissue is stained with fluorescently labeled α-bungarotoxin to visualize acetylcholine receptors on the muscle fiber and with antibodies against neurofilament and synaptophysin to visualize the nerve terminal.
-
Confocal microscopy is used to acquire high-resolution images of the NMJs.
-
NMJs are classified as fully innervated, partially denervated, or fully denervated based on the overlap of the pre- and post-synaptic markers.
-
NMJ fragmentation is also quantified.[10]
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the mechanism of action of this compound.
References
- 1. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. – CIRM [cirm.ca.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]
- 9. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdaconference.org [mdaconference.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of TGF-β signaling in muscle atrophy, sarcopenia and cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming Growth Factor-beta Induces Skeletal Muscle Atrophy and Fibrosis Through the Induction of Atrogin-1 and Scleraxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TGF-β Signalling Network in Muscle Development, Adaptation and Disease. | Semantic Scholar [semanticscholar.org]
- 15. epirium.com [epirium.com]
The Emergence of SW033291: A Potent 15-Hydroxyprostaglandin Dehydrogenase Inhibitor and its Impact on Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic development, the modulation of prostaglandin signaling pathways presents a compelling strategy for a myriad of diseases. Central to this is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catalyst in the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). The small molecule SW033291 has been identified as a potent and high-affinity inhibitor of 15-PGDH, demonstrating significant therapeutic potential across a range of preclinical models. This technical guide provides a comprehensive overview of SW033291, focusing on its mechanism of action, its profound effects on cellular signaling pathways, and detailed experimental protocols for its investigation.
Introduction to SW033291
SW033291 is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the biological inactivation of prostaglandins like PGE2.[1][2] By inhibiting 15-PGDH, SW033291 effectively increases the local concentration of PGE2 in various tissues, thereby potentiating its signaling effects.[2][3] This mechanism underlies the observed therapeutic benefits of SW033291 in tissue regeneration, hematopoietic recovery, and the amelioration of metabolic and inflammatory disorders.[2][4][5]
Mechanism of Action
SW033291 is a high-affinity, non-competitive inhibitor of 15-PGDH with respect to PGE2.[2][3] Its potent inhibitory activity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50) and an even lower inhibitor constant (Ki), indicating a strong binding affinity to the enzyme.[1][2] This direct inhibition of 15-PGDH leads to a significant elevation of PGE2 levels in both cellular and in vivo settings.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SW033291's activity from various studies.
| Parameter | Value | Assay Condition | Source |
| Ki | 0.1 nM | Cell-free 15-PGDH enzyme assay | [1][3] |
| IC50 | 1.5 nM | Cell-free 15-PGDH enzyme assay | [1] |
| EC50 | ~75 nM | PGE2 level increase in A549 cells | [2][3] |
Table 1: In Vitro Inhibitory Activity of SW033291
| Cell Line/Tissue | SW033291 Concentration | Fold Increase in PGE2 | Source |
| A549 cells | 500 nM | 3.5-fold | [2][3] |
| Bone Marrow (mice) | 10 mg/kg | 2-fold | [2] |
| Colon (mice) | 10 mg/kg | 2-fold | [2] |
| Lung (mice) | 10 mg/kg | 2-fold | [2] |
| Liver (mice) | 10 mg/kg | 2-fold | [2] |
Table 2: Effect of SW033291 on PGE2 Levels
| Cell Line | Effect | Pathway Implicated | Source |
| Muscle-derived stem cells | Promotes myogenic differentiation | PI3K/Akt | [6] |
| Mouse primary hepatocytes | Ameliorates hepatic steatosis, ER stress, and inflammation | PGE2/EP4 | [5] |
| Mouse primary hepatocytes | Reduces gluconeogenesis and increases glycogen synthesis | PGE2–EP4 receptor–AKT–GSK3β/FOXO1 | [7] |
| HCT116 colon cancer cells | Increased cell proliferation, migration, and invasion | EMT-related genes (N-cadherin, Snail, Twist2) | [8] |
Table 3: Cellular Effects and Implicated Signaling Pathways of SW033291
Impact on Cellular Signaling Pathways
SW033291, through its modulation of PGE2 levels, influences a cascade of downstream cellular signaling pathways that are critical in both physiological and pathological processes.
PGE2/EP4 Receptor Signaling
Elevated PGE2 levels resulting from 15-PGDH inhibition by SW033291 activate prostaglandin E2 receptor 4 (EP4). This interaction has been shown to be a primary mechanism for the therapeutic effects of SW033291 in metabolic diseases.[5][7] In the liver, activation of the PGE2/EP4 signaling pathway by SW033291 ameliorates hepatic steatosis, endoplasmic reticulum (ER) stress, and inflammation.[5]
Caption: SW033291 inhibits 15-PGDH, leading to increased PGE2 and activation of EP4 signaling.
PI3K/Akt Signaling Pathway
In the context of muscle regeneration, SW033291 has been demonstrated to promote the myogenic differentiation of muscle-derived stem cells.[6] This pro-myogenic effect is linked to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and differentiation.[6]
Caption: SW033291 promotes myogenesis through the PGE2-mediated activation of the PI3K/Akt pathway.
NF-κB Signaling Pathway
In models of type 2 diabetes mellitus (T2DM), SW033291 has been shown to improve liver inflammation by inhibiting the NF-κB signaling pathway.[5] This anti-inflammatory effect contributes to its overall therapeutic benefit in metabolic disorders.
AKT–GSK3β/FOXO1 Signaling Pathway
Further investigation into the effects of SW033291 on hepatic glucose metabolism has revealed its ability to reduce gluconeogenesis and enhance glycogen synthesis.[7] These effects are mediated through the PGE2–EP4 receptor–AKT–GSK3β/FOXO1 signaling pathway, highlighting a key mechanism for its anti-diabetic properties.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SW033291's biological activities.
In Vitro 15-PGDH Enzyme Inhibition Assay
This assay is fundamental to characterizing the direct inhibitory effect of SW033291 on its target enzyme.
Protocol:
-
Reactions are prepared with specific concentrations of recombinant 15-PGDH enzyme and SW033291.
-
The reaction mixture also contains 150 μM NAD+ and 25 μM PGE2 in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).
-
The mixture is incubated for 15 minutes at 25°C.
-
Enzyme activity is determined by measuring the generation of NADH, which is monitored by fluorescence at an excitation/emission of 340 nm/485 nm.[6]
Caption: Workflow for the in vitro 15-PGDH enzyme inhibition assay.
Cell-Based PGE2 Level Quantification
This protocol is used to assess the ability of SW033291 to increase PGE2 levels in a cellular context.
Protocol:
-
Culture A549 cells to the desired confluency.
-
Treat the cells with varying concentrations of SW033291 (e.g., 500 nM).
-
After a specified incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[2][3]
In Vivo Animal Studies
Animal models are essential for evaluating the physiological effects of SW033291.
Protocol for T2DM Mouse Model:
-
Male C57BL/6 mice are used.
-
The SW033291-treated group receives twice-daily intraperitoneal injections of 5 mg/kg SW033291.
-
The vehicle control group receives injections of the vehicle solution (85% dextrose-5 water, 10% ethanol, and 5% Cremophor EL).
-
Mice are fed a high-fat diet to induce T2DM.
-
Various physiological and molecular parameters are assessed throughout the study, such as blood glucose levels, insulin resistance, and gene expression in relevant tissues.[9]
Protocol for Hematopoietic Recovery Model:
-
Mice undergo lethal irradiation (11 Gy).
-
The mice then receive a bone marrow transplant.
-
The treatment group is administered SW033291 (e.g., 5 mg/kg, twice daily via intraperitoneal injection).
-
Peripheral blood counts are monitored to assess the rate of hematopoietic recovery.[2]
Conclusion
SW033291 represents a significant advancement in the field of prostaglandin research and therapeutic development. Its potent and specific inhibition of 15-PGDH leads to the localized elevation of PGE2, which in turn modulates a range of cellular signaling pathways, including PGE2/EP4, PI3K/Akt, and NF-κB. These effects translate into promising therapeutic outcomes in preclinical models of tissue regeneration, metabolic disease, and hematopoietic disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the mechanisms of action and therapeutic potential of SW033291 and other 15-PGDH inhibitors. Further investigation into the clinical applications of this compound is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mmbio.cn [mmbio.cn]
- 6. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 7. mmbio.cn [mmbio.cn]
- 8. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes | Anticancer Research [ar.iiarjournals.org]
- 9. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Potent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor: A Case Study of SW033291
Introduction
Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological processes, including inflammation, immune response, and tissue regeneration.[1][2][3] The biological activity of PGE2 is tightly regulated by its synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of PGE2.[1][4][5] By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH converts PGE2 into its biologically inactive metabolite, 15-keto-PGE2.[1][4] Inhibition of 15-PGDH presents a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair and regeneration in various pathological conditions.[5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective 15-PGDH inhibitor, SW033291, as a representative case study in this field.
Discovery of SW033291
SW033291 was identified through a high-throughput chemical screen designed to discover modulators of 15-PGDH activity.[6][8][9] This screening effort led to the identification of a novel chemical scaffold that exhibited potent inhibitory activity against the 15-PGDH enzyme.[8][9] Subsequent characterization confirmed SW033291 as a high-affinity, selective inhibitor of 15-PGDH.[10][11][12]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of SW033291 and its analogs has been a subject of medicinal chemistry efforts to optimize its pharmacological properties.[13][14] The core structure of SW033291 is a thieno[2,3-b]pyridine scaffold.[8] Structure-activity relationship studies have revealed that the thienopyridyl and thiophenyl rings are crucial for its inhibitory activity.[8] Interestingly, while the pendant phenyl group is important for cell permeability and activity in cell-based assays, it is not essential for direct enzymatic inhibition.[8] Further studies have shown that the R-enantiomer of the sulfoxide in SW033291 is significantly more potent than the S-enantiomer, highlighting the stereospecificity of its interaction with the enzyme.[9] Efforts to improve the physicochemical properties of SW033291, such as its aqueous solubility, have led to the development of optimized variants with enhanced drug-like characteristics and in vivo activity.[13]
Quantitative Biological Data
The biological activity of SW033291 has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.
| In Vitro Potency | |
| Parameter | Value |
| IC50 (15-PGDH) | 1.5 nM[12] |
| Ki (15-PGDH) | 0.1 nM[10][11][12] |
| EC50 (PGE2 increase in A549 cells) | ~75 nM[11][15] |
| In Vitro Cellular Effects | |
| Cell Line | Effect |
| A549 cells | 3.5-fold increase in PGE2 levels at 500 nM[11][15] |
| Vaco-503 cells | 85% decrease in cellular 15-PGDH activity at 2.5 µM[12] |
| Muscle-derived stem cells | Enhanced myogenic differentiation and myotube formation[16][17] |
| In Vivo Efficacy in Murine Models | |
| Model | Effect of SW033291 (10 mg/kg, i.p.) |
| Bone Marrow Transplant | Accelerated hematopoietic recovery[6][10] |
| Doubling of peripheral neutrophil counts[11][15] | |
| 65% increase in marrow SKL cells[11][15] | |
| 71% increase in marrow SLAM cells[11][15] | |
| DSS-induced Colitis | Reduced levels of inflammatory cytokines and protection from colitis[6][12] |
| Partial Hepatectomy | Promoted hepatocyte proliferation and liver regeneration[6][10] |
Experimental Protocols
15-PGDH Enzyme Inhibition Assay
To determine the in vitro inhibitory activity of compounds against 15-PGDH, a fluorescence-based assay is utilized. The protocol involves the following steps:
-
Reactions are prepared in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).[15]
-
Specific concentrations of recombinant 15-PGDH enzyme and the test inhibitor (e.g., SW033291) are added to the buffer.[15]
-
The reaction is initiated by the addition of 150 µM NAD+ and 25 µM PGE2.[12][15]
-
The reaction mixture is incubated for 15 minutes at 25°C.[12][15]
-
Enzyme activity is measured by monitoring the generation of NADH, which is fluorescent. Fluorescence is recorded at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.[15]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.
Cell-Based PGE2 Quantification Assay
This assay measures the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
-
A549 human lung adenocarcinoma cells are cultured in appropriate media.[13]
-
The cells are treated with interleukin-1β (IL-1β) to stimulate PGE2 production.[13]
-
The cells are then incubated with various concentrations of the test inhibitor (e.g., SW033291).[16]
-
After the incubation period, the culture medium is collected.
-
The concentration of PGE2 in the medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[13]
-
The fold increase in PGE2 levels compared to vehicle-treated control cells is calculated.[13]
In Vivo Murine Model of Bone Marrow Transplantation
This model assesses the efficacy of 15-PGDH inhibitors in promoting hematopoietic recovery.
-
Recipient C57BL/6J mice are lethally irradiated.[13]
-
The mice receive a transplant of bone marrow cells from a donor mouse.
-
Following transplantation, the recipient mice are treated with SW033291 (e.g., 10 mg/kg, intraperitoneal injection, twice daily for 3 days) or a vehicle control.[11][15]
-
Peripheral blood is collected at regular intervals to monitor the recovery of neutrophils, platelets, and red blood cells.
-
At the end of the experiment, bone marrow is harvested to quantify hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.[11][15]
Visualizations
Caption: Prostaglandin E2 (PGE2) Signaling Pathway.
Caption: Discovery Workflow for 15-PGDH Inhibitors.
Caption: Mechanism of Action for 15-PGDH Inhibition.
References
- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SW 033291 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 16. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
Structural Analysis of Inhibitor Binding to 15-Hydroxyprostaglandin Dehydrogenase: A Technical Guide
Disclaimer: This technical guide synthesizes the current understanding of how small molecule inhibitors bind to 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Due to limited publicly available data specifically for MF-PGDH-008, this document utilizes information from well-characterized 15-PGDH inhibitors, such as SW033291, as representative examples to detail the core principles and analytical methodologies.
Introduction: Targeting a Key Regulator of Tissue Repair
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably prostaglandin E2 (PGE2).[1] PGE2 is a vital signaling molecule that promotes tissue regeneration and stem cell proliferation.[1][2] By catalyzing the oxidation of the 15-hydroxyl group of PGE2, 15-PGDH curtails its pro-regenerative effects.[3] Consequently, the inhibition of 15-PGDH has been identified as a compelling therapeutic strategy to elevate endogenous PGE2 levels, thereby enhancing tissue repair in various contexts, including after bone marrow transplantation and in models of colitis and liver injury.[2][4]
This guide offers an in-depth technical overview of the structural and functional analysis of small molecule inhibitors in complex with 15-PGDH, designed for researchers, medicinal chemists, and professionals in drug development.
Quantitative Analysis of 15-PGDH Inhibitors
The potency of 15-PGDH inhibitors is a critical parameter in their development. The following table summarizes key quantitative data for several potent inhibitors, providing a basis for structure-activity relationship (SAR) studies.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| SW033291 | 1.5 | 0.1 | A well-characterized, potent, and selective inhibitor used in numerous preclinical studies.[5] |
| ML148 | 11 | Not Available | Included as a positive control in some commercial assay kits.[6] |
| (+)-SW209415 | Not Available | Sub-nanomolar affinity | A second-generation inhibitor whose structure in complex with 15-PGDH has been solved.[1] |
Core Experimental Methodologies
A multi-faceted approach combining biochemical, biophysical, and computational methods is essential for a thorough structural analysis of inhibitor binding.
Biochemical Inhibition Assay
The foundational experiment to determine inhibitor potency is the in vitro enzyme inhibition assay.
Principle: The enzymatic activity of 15-PGDH is quantified by monitoring the conversion of the cofactor NAD+ to the fluorescent molecule NADH. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition.[7]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) supplemented with 0.01% Tween 20. A complete buffer is made by adding DTT to a final concentration of 1 mM just before use.[5][6]
-
Enzyme: Recombinant human 15-PGDH is diluted in assay buffer to a final concentration of approximately 3-5 nM.[8]
-
Cofactor & Substrate: Stock solutions of NAD+ (final concentration ~150 µM) and PGE2 (final concentration 5-40 µM) are prepared.[5]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well black plate.
-
Varying concentrations of the inhibitor are added to the wells, followed by the 15-PGDH enzyme and NAD+.
-
The reaction is initiated by the addition of the PGE2 substrate.
-
The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (Excitation: ~340 nm, Emission: ~445 nm) is monitored kinetically over 15-30 minutes.[6]
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear portion of the fluorescence curve.
-
The percentage of inhibition is determined relative to a vehicle control (e.g., DMSO).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[5]
-
Structural Determination by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been pivotal in revealing the atomic details of inhibitor binding, including the discovery of an "induced-fit" mechanism.[1]
Workflow Overview:
-
Complex Formation: Purified 15-PGDH is incubated with a molar excess of the inhibitor and the cofactor (typically NADH) to ensure complex formation.
-
Vitrification: A small volume of the complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This traps the complexes in a native-like, hydrated state.
-
Data Acquisition: The vitrified sample is imaged using a transmission electron microscope to generate thousands of "snapshots" of the individual protein-inhibitor complexes from different angles.
-
3D Reconstruction: Sophisticated image processing software is used to classify and average the particle images, culminating in a high-resolution 3D density map of the complex.
-
Model Building: An atomic model of the 15-PGDH-inhibitor complex is built into the 3D map and refined, revealing specific molecular interactions.
Computational Docking and Simulation
In the absence of an experimental structure, or to complement it, computational methods provide valuable insights into binding modes.
Methodology:
-
System Setup: A high-resolution crystal structure of 15-PGDH (e.g., PDB ID: 2GDZ) serves as the receptor model.[9] The chemical structure of the inhibitor is prepared as a 3D model.
-
Molecular Docking: The inhibitor is computationally placed into the active site of 15-PGDH using docking software. The program samples numerous poses and scores them based on predicted binding energies and interactions.
-
Analysis: The top-ranked poses are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other contacts with active site residues (e.g., Ser138, Tyr151).[9][10]
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose, the docked complex can be subjected to MD simulations, which model the atomic movements of the system over time.[10]
Visualizing Molecular Interactions and Pathways
The 15-PGDH Signaling Pathway
Caption: Overview of the Prostaglandin E2 synthesis, signaling, and degradation pathway.
Workflow for Inhibitor Structural Analysis
References
- 1. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Methodological & Application
Application Note: In Vitro Efficacy of MF-PGDH-008 on 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Introduction 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, such as Prostaglandin E2 (PGE2). By degrading PGE2, 15-PGDH acts as a tumor suppressor, and its inhibition has emerged as a promising therapeutic strategy in oncology and tissue repair. MF-PGDH-008 is a novel small molecule inhibitor designed to target 15-PGDH. This document provides a detailed protocol for determining the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human 15-PGDH.
Assay Principle The activity of 15-PGDH is quantified by monitoring the enzymatic conversion of its substrate, PGE2, which is coupled with the reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the enzyme's activity and can be measured by the increase in absorbance at 340 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH formation in its presence.
Quantitative Data Summary
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides a template for summarizing the results of such an analysis for this compound and a control compound.
Table 1: Inhibitory Potency (IC50) of this compound against 15-PGDH
| Compound | 15-PGDH IC50 (nM) | Hill Slope | n (replicates) |
|---|---|---|---|
| This compound | 15.2 | 1.1 | 3 |
| Control Inhibitor | 25.8 | 1.0 | 3 |
Experimental Protocol: 15-PGDH Inhibition Assay
Materials and Reagents:
-
Recombinant Human 15-PGDH
-
Prostaglandin E2 (PGE2)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl Buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.
-
NAD+ Stock Solution: Prepare a 10 mM stock solution of NAD+ in the Assay Buffer.
-
PGE2 Substrate Solution: Prepare a 1 mM stock solution of PGE2 in DMSO. Further dilute in Assay Buffer to the desired final concentration.
-
Enzyme Solution: Prepare a working solution of recombinant human 15-PGDH in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, and then dilute these in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of a 96-well UV-transparent microplate.
-
Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 20 µL of the NAD+ solution to each well.
-
Add 10 µL of the 15-PGDH enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the PGE2 substrate solution to all wells.
-
Immediately place the microplate in a plate reader pre-set to 30°C.
-
Measure the absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Normalize the data by setting the average rate of the DMSO control wells (no inhibitor) as 100% activity and the "no enzyme" wells as 0% activity.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_dmso))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Diagrams
Caption: Mechanism of 15-PGDH inhibition by this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Application Notes and Protocols: Determining the Optimal Concentration of MF-PGDH-008 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-PGDH-008 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme responsible for the degradation of prostaglandins (PGs).[1][2][3] Prostaglandins are lipid compounds with diverse physiological effects, including regulation of inflammation, cell growth, and tissue repair.[3] By inhibiting 15-PGDH, this compound increases the local concentration of prostaglandins, making it a valuable tool for studying the roles of PGs in various biological processes and a potential therapeutic agent for conditions where elevated PG levels are beneficial, such as tissue regeneration and cancer therapy.[3]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. The protocols outlined below will enable the user to establish a working concentration that maximizes the desired biological effect while minimizing cytotoxicity.
Mechanism of Action
15-PGDH is the primary enzyme that catalyzes the oxidation and inactivation of prostaglandins, such as PGE2. Inhibition of 15-PGDH by this compound leads to an accumulation of intracellular and extracellular prostaglandins, which can then activate their respective receptors and trigger downstream signaling pathways.
Caption: Signaling pathway of 15-PGDH inhibition by this compound.
Experimental Protocols
Determining the optimal concentration of this compound requires a systematic approach that includes assessing its cytotoxicity and its effective concentration for the desired biological outcome. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.
I. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
II. Determination of Cytotoxicity (Cell Viability Assay)
It is crucial to determine the concentration range of this compound that is non-toxic to the cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on related 15-PGDH inhibitors, is from 0.1 nM to 100 µM.[4] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot cell viability against the log of this compound concentration to determine the cytotoxic concentration 50 (CC50).
Caption: Workflow for determining the cytotoxicity of this compound.
III. Determination of Effective Concentration (Functional Assay)
The effective concentration of this compound should be determined using an assay that measures the desired biological effect. Since this compound inhibits prostaglandin degradation, a common functional assay is to measure the level of a key prostaglandin, such as PGE2, in the cell culture supernatant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
PGE2 ELISA kit
Protocol:
-
Cell Seeding: Seed cells into a 24-well or 48-well plate and allow them to adhere and reach the desired confluency.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay). A good starting point is to use concentrations around the EC50 values of related compounds, such as 1 nM to 1 µM.[4] Include appropriate controls.
-
Incubation: Incubate the cells for a time sufficient to observe changes in PGE2 levels (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the log of this compound concentration to determine the effective concentration 50 (EC50), which is the concentration that produces 50% of the maximal effect.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| A549 (Lung Carcinoma) | 48 | > 100 |
| HT-29 (Colon Carcinoma) | 48 | 85.2 |
| HEK293 (Human Embryonic Kidney) | 48 | > 100 |
Table 2: Effective Concentration of this compound for PGE2 Induction (Hypothetical Data)
| Cell Line | Incubation Time (hours) | EC50 (nM) |
| A549 (Lung Carcinoma) | 24 | 15.8 |
| HT-29 (Colon Carcinoma) | 24 | 22.5 |
| HEK293 (Human Embryonic Kidney) | 24 | 35.1 |
Conclusion
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A concentration that is well below the CC50 and at or above the EC50 for the desired functional outcome should be selected for subsequent experiments. For example, based on the hypothetical data above, a working concentration range of 50-200 nM would be a reasonable starting point for experiments with A549 cells. It is recommended to perform a dose-response analysis for each new cell line and experimental setup to ensure reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]
- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MF-PGDH-008 for Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of MF-PGDH-008, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in murine models of colitis. Inhibition of 15-PGDH, the key enzyme in prostaglandin E2 (PGE2) degradation, has emerged as a promising therapeutic strategy to promote tissue regeneration and ameliorate inflammation in the colon. By increasing local concentrations of PGE2, 15-PGDH inhibitors like this compound can enhance the regenerative capacity of the intestinal epithelium, offering a novel approach for the treatment of inflammatory bowel disease (IBD).
The information presented here is based on studies utilizing the well-characterized 15-PGDH inhibitor, SW033291, which is considered a structural and functional analog of this compound. These protocols are intended to serve as a guide for researchers investigating the therapeutic potential of 15-PGDH inhibition in preclinical models of colitis.
Mechanism of Action
In the context of colitis, the therapeutic effects of this compound are mediated by its inhibition of the 15-PGDH enzyme. This leads to an accumulation of prostaglandin E2 (PGE2) in the colonic tissue.[1][2] PGE2, in turn, promotes the expansion and regeneration of intestinal stem cells, contributing to the repair of the damaged epithelial barrier.[1] This enhanced tissue regeneration helps to reduce the severity of colitis.[1][3]
Caption: Signaling pathway of this compound in colitis.
Quantitative Data Summary
The following tables summarize the recommended dosage and key experimental parameters for the use of a 15-PGDH inhibitor (based on SW033291 data) in a dextran sulfate sodium (DSS)-induced mouse model of colitis.
Table 1: Dosage and Administration of this compound Analog (SW033291)
| Parameter | Details | Reference |
| Compound | SW033291 (analog for this compound) | [1] |
| Dosage Range | 5 mg/kg to 10 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1][4] |
| Frequency | Twice daily | [1][4] |
| Vehicle | 10% Ethanol, 5% Cremophor EL, 85% D5W | [4] |
Table 2: Key Parameters for DSS-Induced Colitis Model
| Parameter | Details | Reference |
| Inducing Agent | Dextran Sulfate Sodium (DSS) | [5][6] |
| DSS Concentration | 1.5% - 5.0% (w/v) in drinking water | [5][7] |
| Duration of DSS Administration | 5-7 days for acute colitis | [5][6] |
| Animal Strain | C57BL/6 or BALB/c mice | [5][7] |
| Key Readouts | Body weight loss, stool consistency, rectal bleeding, colon length, histological analysis | [6][8] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound (or SW033291)
-
Ethanol (200 proof)
-
Cremophor EL
-
5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution by mixing 10% ethanol, 5% Cremophor EL, and 85% D5W.
-
Warm the vehicle slightly to aid in the dissolution of Cremophor EL.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 1 mg/mL).
-
Add the this compound to the vehicle and vortex or sonicate until fully dissolved.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation according to the manufacturer's recommendations.
Induction of Colitis using Dextran Sulfate Sodium (DSS)
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal cages and water bottles
Procedure:
-
On Day 0, weigh all mice and record their initial body weight.
-
Prepare the DSS solution by dissolving the desired concentration (e.g., 2.5% w/v) of DSS in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for the experimental group for a period of 5 to 7 days. The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight changes, stool consistency, and signs of rectal bleeding.
-
After the DSS administration period, replace the DSS solution with regular drinking water.
Treatment with this compound
Procedure:
-
Initiate treatment with this compound concurrently with the start of DSS administration or at a predetermined time point post-colitis induction.
-
Administer this compound via intraperitoneal (IP) injection at the selected dose (e.g., 5 mg/kg or 10 mg/kg).
-
Continue twice-daily injections for the duration of the experiment.
-
The vehicle control group should receive IP injections of the vehicle solution on the same schedule.
Assessment of Colitis Severity
Procedure:
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool for each mouse. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Macroscopic Evaluation: At the end of the study, euthanize the mice and carefully excise the colon. Measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections for signs of inflammation, ulceration, and crypt damage.
Caption: Experimental workflow for this compound in a DSS colitis model.
Conclusion
The inhibition of 15-PGDH presents a compelling therapeutic strategy for the treatment of colitis. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the efficacy of this compound in preclinical mouse models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel therapies for inflammatory bowel disease.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. socmucimm.org [socmucimm.org]
preparing MF-PGDH-008 stock solution for experiments
A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: MF-PGDH-008 is a potent and selective inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2).[2][3] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical lipid mediator involved in a wide range of physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[2][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Data Presentation:
| Parameter | Value | Reference |
| Target | Human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [1] |
| CAS Number | 452077-89-3 | [6] |
| Molecular Formula | Not available in search results | |
| Molecular Weight | Not available in search results | |
| Solubility | ≥ 5 mg/mL in DMSO | [6] |
| Recommended Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility.
-
Dissolution:
-
For a 5 mg/mL stock solution, add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For example, to prepare 1 mL of a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear solution.[6]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Preparation of Working Solutions for In Vitro Experiments
For most cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
In Vitro 15-PGDH Enzyme Inhibition Assay
This protocol is adapted from established methods for assessing the inhibitory activity of compounds against recombinant human 15-PGDH.[3][8]
Materials:
-
Recombinant human 15-PGDH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT, 0.01% Tween 20)
-
NAD+
-
PGE2 (substrate)
-
This compound working solutions
-
96-well black plates suitable for fluorescence measurement
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the this compound dilutions (or vehicle control).
-
Initiate the reaction by adding the 15-PGDH enzyme.
-
Immediately after, add the PGE2 substrate.
-
Monitor the reaction kinetics by measuring the increase in NADH fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of around 445 nm.[8]
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Cell-Based Assay for PGE2 Accumulation
This protocol describes a method to assess the effect of this compound on PGE2 levels in cultured cells. A549 adenocarcinoma cells are a suitable model as they produce PGE2 upon stimulation with interleukin-1β (IL-1β).[3]
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Recombinant human IL-1β
-
This compound working solutions
-
PGE2 ELISA kit
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce PGE2 production.
-
Incubate for a defined period (e.g., 16 hours).[3]
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the fold-increase in PGE2 levels in the presence of this compound compared to the vehicle control.
Signaling Pathway and Experimental Workflow
The inhibition of 15-PGDH by this compound prevents the degradation of PGE2. The elevated PGE2 then binds to its E-prostanoid (EP) receptors, primarily EP2 and EP4, to activate downstream signaling cascades.[9][10] This typically involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[9][10] cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes involved in cellular processes.[10][11]
Caption: PGDH inhibition by this compound elevates PGE2, activating EP receptor signaling.
The following diagram illustrates the general workflow for a cell-based experiment to evaluate the efficacy of this compound.
Caption: General workflow for a cell-based assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 6. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MF-PGDH-008 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-PGDH-008 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2). In organoid culture, particularly of epithelial tissues such as the intestine, maintaining a robust stem cell niche is critical for successful long-term growth and propagation. PGE2 has been identified as a crucial signaling molecule that promotes the survival and proliferation of intestinal stem cells, thereby enhancing organoid formation and growth. By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, offering a powerful tool to improve the efficiency and robustness of organoid cultures.
These application notes provide a comprehensive guide for the utilization of this compound in organoid culture systems, including its mechanism of action, protocols for its use, and expected outcomes.
Mechanism of Action
The primary mechanism of this compound in the context of organoid culture is the potentiation of PGE2 signaling.
-
Inhibition of 15-PGDH : this compound binds to and inhibits the enzymatic activity of 15-PGDH.
-
Increased PGE2 Levels : This inhibition prevents the breakdown of endogenous PGE2, leading to its accumulation within the organoid culture microenvironment.
-
Activation of PGE2 Receptors : Elevated PGE2 levels lead to the activation of its cognate receptors, primarily the EP4 receptor, on the surface of intestinal stem cells (ISCs) and progenitor cells.
-
Downstream Signaling : Activation of the EP4 receptor triggers downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) and PI3K/Akt pathways. These pathways converge to promote the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.
-
Enhanced Stem Cell Function : The potentiation of Wnt/β-catenin signaling, along with other PGE2-mediated pathways, enhances the self-renewal and proliferation of Lgr5+ intestinal stem cells, leading to more efficient organoid formation and sustained growth.
Signaling Pathway Diagram
Quantifying 15-PGDH Inhibition with MF-PGDH-008: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). As a key regulator of prostaglandin signaling, 15-PGDH has emerged as a significant therapeutic target for a variety of conditions, including tissue regeneration, cancer, and inflammatory diseases. Inhibition of 15-PGDH leads to an increase in local PGE2 concentrations, which can promote cellular proliferation and tissue repair. MF-PGDH-008 is a small molecule inhibitor of human NAD+-dependent 15-PGDH. This document provides detailed application notes and experimental protocols for the quantitative analysis of 15-PGDH inhibition using this compound.
While specific quantitative data such as IC50 and Ki values for this compound are not publicly available, this guide offers established methodologies to determine these values and characterize the inhibitor's effects. The protocols provided are based on standard assays for 15-PGDH inhibitors.
Data Presentation
Quantitative data for 15-PGDH inhibitors should be meticulously recorded and presented for comparative analysis. Below are template tables to organize experimental findings.
Table 1: In Vitro 15-PGDH Inhibition Data
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | Human 15-PGDH | Biochemical | Data to be determined | Data to be determined | Data to be determined |
| SW033291 (Reference) | Human 15-PGDH | Biochemical | 1.5 | 0.1 | Non-competitive vs PGE2 |
Table 2: Cellular Assay Data - Effect on PGE2 Levels
| Cell Line | Treatment | Concentration (nM) | Fold Increase in PGE2 | EC50 (nM) |
| A549 | This compound | Data to be determined | Data to be determined | Data to be determined |
| A549 | SW033291 (Reference) | 500 | 3.5 | ~75 |
Signaling Pathway
The inhibition of 15-PGDH by this compound blocks the degradation of PGE2, leading to its accumulation. This elevated PGE2 can then bind to its G-protein coupled receptors (EP1-4), initiating various downstream signaling cascades that can influence cellular processes like proliferation, migration, and inflammation.
Caption: Mechanism of 15-PGDH inhibition by this compound.
Experimental Protocols
Biochemical Assay for 15-PGDH Inhibition (IC50 Determination)
This protocol describes a fluorometric assay to determine the in vitro potency of this compound in inhibiting recombinant human 15-PGDH. The assay measures the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of PGE2.
Materials:
-
Recombinant human 15-PGDH enzyme
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460-485 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of recombinant human 15-PGDH in Assay Buffer.
-
Prepare a working solution of PGE2 substrate in Assay Buffer.
-
Prepare a working solution of NAD+ in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of this compound or DMSO (for control wells).
-
15-PGDH enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the PGE2 substrate and NAD+ solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at 30-second intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Caption: Workflow for determining the IC50 of this compound.
Cell-Based Assay for Measuring PGE2 Levels
This protocol details a method to quantify the effect of this compound on PGE2 levels in cell culture supernatants using an ELISA kit. A549 lung carcinoma cells are a suitable model as they express 15-PGDH.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with serum-free medium and treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce PGE2 production and incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
PGE2 Quantification:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a PGE2-HRP conjugate.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the fold increase in PGE2 levels compared to the vehicle control.
-
Calculate the EC50 value, which is the concentration of this compound that produces a half-maximal increase in PGE2 levels.
-
Caption: Workflow for quantifying the effect of this compound on cellular PGE2 levels.
In Vivo Pharmacodynamic Protocol
This protocol outlines a general procedure to assess the in vivo efficacy of this compound by measuring its effect on tissue PGE2 levels in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Laboratory mice (e.g., C57BL/6)
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Tissue homogenization equipment
-
LC-MS/MS or ELISA for PGE2 quantification
Procedure:
-
Animal Dosing:
-
Acclimatize mice to the facility for at least one week.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Tissue Collection:
-
At specified time points after dosing, euthanize the mice.
-
Harvest tissues of interest (e.g., colon, lung, bone marrow).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Tissue Processing:
-
Homogenize the frozen tissues in an appropriate buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Centrifuge the homogenates and collect the supernatant.
-
-
PGE2 Quantification:
-
Measure the PGE2 concentration in the tissue supernatants using a validated LC-MS/MS method or a sensitive ELISA kit.
-
-
Data Analysis:
-
Normalize PGE2 levels to the total protein concentration in each sample.
-
Compare the PGE2 levels in the this compound-treated group to the vehicle-treated group to determine the in vivo effect of the inhibitor.
-
Caption: Workflow for assessing the in vivo efficacy of this compound.
Application Notes & Protocols: A General Framework for Long-Term Animal Studies of Novel Small Molecule Drug Candidates (e.g., MF-PGDH-008)
Disclaimer: Information regarding a specific compound designated "MF-PGDH-008" is not publicly available. The following application notes and protocols provide a general framework for designing and conducting long-term animal studies for a hypothetical novel small molecule drug candidate, based on established principles of preclinical drug development.
Introduction
Long-term animal studies, often referred to as chronic toxicity studies, are a critical component of preclinical drug development.[1][2] These studies are designed to assess the safety profile of a drug candidate over an extended period of administration, providing essential data to support the initiation of human clinical trials.[1][3] The primary objectives of these studies are to identify potential target organs of toxicity, characterize the dose-response relationship for adverse effects, and determine a no-observed-adverse-effect level (NOAEL).
Key Considerations for Study Design
Successful long-term animal studies require careful planning and consideration of several key factors:
-
Species Selection: Toxicology studies are typically conducted in at least two species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig).[4] The selection should be based on similarities in metabolism and physiology to humans.
-
Dose Selection: Dose levels are determined based on data from acute toxicity studies and dose-range finding studies. Typically, a low, mid, and high dose are selected, with the high dose expected to produce some level of toxicity.
-
Route of Administration: The route of administration in animal studies should be the same as the intended clinical route for humans.[1] Common routes include oral gavage, intravenous injection, and subcutaneous implantation.[5]
-
Duration of Study: The duration of the study is designed to support the proposed duration of the clinical trial. For chronic conditions, studies can last from 3 to 12 months.
Hypothetical Treatment Schedule for a 90-Day Rodent Chronic Toxicity Study
The following table represents a hypothetical treatment schedule for a 90-day oral toxicity study in rats for a fictional compound, this compound.
| Group | Treatment | Dose Level (mg/kg/day) | Number of Animals (Male/Female) | Treatment Duration | Observation Period |
| 1 | Vehicle Control (e.g., 0.5% Methylcellulose) | 0 | 10/10 | 90 days | 90 days |
| 2 | This compound | Low Dose (e.g., 10) | 10/10 | 90 days | 90 days |
| 3 | This compound | Mid Dose (e.g., 50) | 10/10 | 90 days | 90 days |
| 4 | This compound | High Dose (e.g., 250) | 10/10 | 90 days | 90 days |
| 5 (Recovery) | Vehicle Control | 0 | 5/5 | 90 days | 118 days (90 days treatment + 28 days recovery) |
| 6 (Recovery) | This compound | High Dose (e.g., 250) | 5/5 | 90 days | 118 days (90 days treatment + 28 days recovery) |
Experimental Protocols
Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study in Rats
1. Objective: To evaluate the potential toxicity of a test article when administered orally to rats daily for 90 days.
2. Materials:
- Test article (e.g., this compound)
- Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
- Wistar rats (approximately 8 weeks old)
- Standard laboratory animal diet and water
- Oral gavage needles
- Syringes
- Equipment for clinical observations, body weight measurement, and food consumption
- Equipment for hematology, clinical chemistry, and urinalysis
- Necropsy and histopathology equipment
3. Methodology:
4. Data Analysis:
- Analyze quantitative data (body weights, food consumption, clinical pathology, organ weights) using appropriate statistical methods (e.g., ANOVA, t-tests).
- A veterinary pathologist will perform a microscopic examination of the preserved tissues.
Visualizations
Caption: Workflow for a 90-day chronic toxicity study with a recovery period.
Caption: Hypothetical inhibitory signaling pathway for this compound.
References
- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Digitalization of toxicology: improving preclinical to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmidex.com [pharmidex.com]
Application Note: Quantifying Prostaglandin E2 Levels Following Treatment with MF-PGDH-008
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a principal lipid mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[1][2] It plays a critical role in a wide array of physiological and pathological processes, including inflammation, immune regulation, tissue repair, and cancer progression.[3][4][5] The biological activity of PGE2 is tightly controlled by its rate of synthesis and degradation. The key enzyme responsible for PGE2 catabolism is NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 into the biologically inactive metabolite 15-keto-PGE2.[5][6][7][8]
MF-PGDH-008 is a small molecule inhibitor of human 15-PGDH.[9][10] By blocking the primary degradation pathway of PGE2, treatment with this compound is expected to increase the local concentration and enhance the signaling of PGE2.[3][11][12] Studies using other 15-PGDH inhibitors have demonstrated that this mechanism can potentiate tissue regeneration and modulate immune responses.[3][11][13] Therefore, accurately measuring the resulting change in PGE2 levels is a critical step in evaluating the efficacy and mechanism of action of this compound in various experimental models.
This application note provides detailed protocols for treating biological samples with this compound and subsequently quantifying PGE2 concentrations using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and sensitive method.
PGE2 Metabolism and Inhibition by this compound
The following diagram illustrates the metabolic pathway of Prostaglandin E2 and the specific point of intervention for this compound.
Experimental Workflow Overview
The diagram below outlines the complete experimental process from cell treatment to data analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes a general procedure for treating adherent cells in culture. It should be optimized for specific cell types and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
This compound (e.g., MedChemExpress, HY-117723)
-
Vehicle (e.g., DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Aliquot and store as recommended by the supplier.
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Carefully aspirate the old medium from the cells. Wash once with sterile PBS if desired. Add the prepared media containing either this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours). This should be determined empirically.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into separate microcentrifuge tubes. Be careful not to disturb the cell monolayer.
-
Sample Processing: Centrifuge the collected supernatant at 1000 x g for 20 minutes at 4°C to pellet any cells or debris.[14][15]
-
Storage: Transfer the clarified supernatant to new, clean tubes. Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[15]
Protocol 2: PGE2 Quantification by Competitive ELISA
This protocol is a generalized procedure based on commercially available PGE2 ELISA kits.[14][16][17] Always refer to the specific manual provided with your kit for precise volumes, incubation times, and reagent preparation instructions.
Materials:
-
PGE2 ELISA Kit (containing pre-coated plate, PGE2 standard, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants or other prepared samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Bring all kit components and samples to room temperature before use. Prepare the wash buffer, PGE2 standards, and other reagents as instructed in the kit manual.[18] A typical standard curve might range from ~30 to 2000 pg/mL.[14]
-
Standard and Sample Addition: Add 50 µL of each standard, blank (zero standard), and sample into the appropriate wells of the pre-coated microplate.[14][15] It is recommended to run all standards and samples in duplicate.
-
Competitive Reaction:
-
Immediately add 50 µL of Biotinylated Detection Antibody or PGE2-HRP conjugate (depending on kit format) to each well (except blank wells).[14]
-
Cover the plate and incubate for the specified time (e.g., 1-2 hours) at room temperature or 37°C.[14][15] During this incubation, the PGE2 in the sample competes with the labeled PGE2 for binding to the capture antibody.
-
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[15] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Secondary Antibody/Substrate Addition:
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15][16]
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
Standard Curve Generation
The relationship between PGE2 concentration and absorbance is inverse in a competitive ELISA. Plot the average OD for each standard against its concentration and fit the data using a four-parameter logistic (4-PL) curve.
Table 1: Example PGE2 ELISA Standard Curve Data
| Standard Concentration (pg/mL) | Average OD at 450 nm |
|---|---|
| 2000 | 0.158 |
| 1000 | 0.295 |
| 500 | 0.541 |
| 250 | 0.988 |
| 125 | 1.652 |
| 62.5 | 2.430 |
| 0 (Blank) | 3.150 |
Quantifying PGE2 in Samples
Use the generated standard curve to interpolate the PGE2 concentration for each unknown sample based on its average OD reading.
Summarizing Quantitative Data
Present the final calculated concentrations in a clear, structured table to compare the effects of the treatment.
Table 2: Example PGE2 Concentrations in Cell Supernatant After 24h Treatment
| Treatment Group | PGE2 Concentration (pg/mL) ± SD | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle Control (0.1% DMSO) | 450.8 ± 35.2 | 1.0 |
| This compound (1 µM) | 895.4 ± 68.9 | 1.99 |
| This compound (5 µM) | 1621.5 ± 121.7 | 3.59 |
| this compound (10 µM) | 2510.2 ± 198.4 | 5.57 |
Note: The data presented above are hypothetical and for illustrative purposes only.
The expected result of treating cells with an effective dose of this compound is a significant, dose-dependent increase in the concentration of PGE2 compared to the vehicle-treated control group.[3][11] Studies with genetic deletion of 15-PGDH or treatment with other inhibitors have shown a roughly two-fold or greater increase in basal PGE2 levels.[3][11]
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 4. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. raybiotech.com [raybiotech.com]
- 17. arborassays.com [arborassays.com]
- 18. abcam.com [abcam.com]
Troubleshooting & Optimization
Navigating the Challenges of MF-PGDH-008 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of MF-PGDH-008, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Addressing common challenges faced during experimental workflows, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions.
Q1: My this compound powder is not dissolving in my chosen solvent.
A1: This is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here’s a step-by-step approach to troubleshoot this problem:
-
Verify the Solvent: this compound has high solubility in Dimethyl Sulfoxide (DMSO). A concentration of 100 mg/mL in DMSO is achievable with the aid of ultrasonication. For many in vitro assays, preparing a concentrated stock solution in DMSO is the recommended first step.
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply Gentle Heating and Agitation: Warming the solution to 37°C and vortexing or sonicating can help overcome the energy barrier for dissolution. Use a water bath sonicator for several minutes until the solution becomes clear.
-
Consider Alternative Solvents: If DMSO is incompatible with your experimental system, other organic solvents like ethanol can be tested. However, the solubility of this compound in ethanol is expected to be lower than in DMSO.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
Solutions:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, and ideally below 0.1%, to minimize solvent effects on your experiment and reduce the likelihood of precipitation.
-
Use a Stepped Dilution Approach: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of your buffer and a water-miscible organic co-solvent.
-
Incorporate Surfactants or Solubilizing Agents: For challenging dilutions, especially for in vivo formulations, the use of excipients can maintain solubility. A validated protocol for a working solution of at least 5 mg/mL involves a mixture of DMSO, PEG300, and Tween-80 before adding saline.[1]
-
Lower the pH of the Aqueous Buffer: The solubility of some compounds can be pH-dependent. While specific data for this compound is not available, testing the solubility in buffers with a slightly acidic pH may be beneficial.
Below is a decision-making workflow for addressing precipitation upon dilution:
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . A solubility of up to 100 mg/mL is achievable in DMSO with the aid of ultrasonication.[1]
Q: How should I store my this compound stock solution?
A: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature and vortex briefly.
Q: Is this compound soluble in aqueous buffers like PBS?
A: this compound is expected to have very low solubility in purely aqueous buffers. To prepare a working solution in an aqueous medium, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution into your buffer of choice, ensuring the final DMSO concentration is minimal and does not affect your experimental system.
Q: What is the molecular weight and formula of this compound?
A: The molecular formula for this compound is C₂₀H₂₁N₃O, and its molecular weight is 335.40 g/mol . This information is crucial for calculating the molarity of your solutions.
Data Presentation: Solubility of this compound
| Solvent/Vehicle System | Concentration | Method | Suitability |
| DMSO | 100 mg/mL (298.15 mM) | Ultrasonication | High-concentration stock solutions |
| DMSO/PEG300/Tween-80/Saline | ≥ 5 mg/mL (14.91 mM) | Sequential mixing | In vivo formulations |
| Ethanol | Data not available (expected to be lower than DMSO) | Standard dissolution methods | Alternative for stock solutions |
| Aqueous Buffers (e.g., PBS) | Very low | Direct dissolution | Not recommended for stock solutions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 335.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.354 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 335.40 g/mol = 0.003354 g = 3.354 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a validated method to prepare a clear working solution of this compound suitable for animal studies.[1]
Materials:
-
50 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Physiological saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure (for 1 mL of working solution):
-
Start with the stock solution: In a sterile tube, take 100 µL of a 50 mg/mL clear DMSO stock solution of this compound.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution with Saline: Add 450 µL of physiological saline to bring the total volume to 1 mL. Mix thoroughly. The resulting solution will have a final concentration of 5 mg/mL.
This sequential addition is critical for maintaining the solubility of the compound in the final formulation.
References
troubleshooting inconsistent results with MF-PGDH-008
Welcome to the technical support center for MF-PGDH-008. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot inconsistent results and answer frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2).[3][4] By inhibiting 15-PGDH, this compound effectively increases the local concentration and signaling of PGE2, which can promote tissue regeneration and other cellular processes.[3][5]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified on its Certificate of Analysis. Generally, solid compounds can be stored at room temperature in the continental US, though this may vary elsewhere.[1] Once reconstituted in a solvent like DMSO, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am seeing significant variability in my IC50 values for this compound. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors. See the detailed troubleshooting section below, but common causes include:
-
Reagent Stability: Improper storage or multiple freeze-thaw cycles of the compound stock solution.
-
Cofactor Concentration: The activity of 15-PGDH is dependent on the cofactor NAD+.[1][6] Ensure NAD+ is not a limiting factor in your assay buffer.
-
Enzyme Activity: Variations in the specific activity of your 15-PGDH enzyme batch.
-
Assay Conditions: Fluctuations in incubation time, temperature, or pH.
Q4: Can other compounds in my media, like NSAIDs, interfere with my experiment?
A4: Yes. Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to stimulate the expression and activity of 15-PGDH.[7] If your experimental model involves NSAIDs, this could counteract the inhibitory effect of this compound and lead to inconsistent or misleading results.[7]
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50 Value (Lower Potency)
If this compound appears less potent than anticipated, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degradation of Compound | Prepare a fresh stock solution of this compound from solid material. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Insufficient Cofactor (NAD+) | Ensure the concentration of NAD+ in your assay buffer is saturating and not rate-limiting. Refer to literature for optimal NAD+ concentrations in 15-PGDH assays. |
| High Enzyme Concentration | Reduce the concentration of recombinant 15-PGDH enzyme used in the assay. An excessively high enzyme concentration can shift the IC50 value to the right. |
| Sub-optimal Assay Buffer | Verify that the pH and ionic strength of your assay buffer are optimal for 15-PGDH activity (typically around pH 7.5-8.5). |
| Interaction with Plastics | At low nanomolar concentrations, compounds can adsorb to certain types of plasticware. Consider using low-adhesion microplates or glassware. |
Issue 2: Poor Reproducibility Between Experiments
When results vary significantly from one experiment to the next, systematic sources of error are likely.
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. For enzymatic assays, even small variations can lead to large differences in signal. |
| Temperature Fluctuations | Ensure that all reagents are equilibrated to the assay temperature before starting the reaction. Use a calibrated incubator or water bath. |
| Cell-Based Assay Variability | For cellular assays, ensure cells are from the same passage number, have consistent seeding density, and are in a similar growth phase (e.g., log phase) for all experiments. |
| Reagent Batch Variation | If you suspect a reagent is the issue, test a new lot of the enzyme (15-PGDH), cofactor (NAD+), or substrate (PGE2) to see if reproducibility improves. |
Visual Guides and Protocols
Signaling Pathway of 15-PGDH Inhibition
The following diagram illustrates the mechanism of action for this compound. By blocking 15-PGDH, the degradation of PGE2 is prevented, leading to its accumulation and enhanced downstream signaling through EP receptors.
Caption: Mechanism of this compound action.
Troubleshooting Workflow
Use this workflow to diagnose the source of inconsistent results in your experiments.
Caption: A logical workflow for troubleshooting.
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on recombinant human 15-PGDH.
Materials:
-
Recombinant Human 15-PGDH
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplate (UV-transparent or fluorescence-compatible)
-
Plate reader capable of measuring NADH production (absorbance at 340 nm or fluorescence)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in Assay Buffer. Include a vehicle control (DMSO only).
-
Prepare a solution of 15-PGDH enzyme in Assay Buffer.
-
Prepare a solution of PGE2 and NAD+ in Assay Buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 20 µL of the this compound serial dilutions or vehicle control.
-
Add 40 µL of the 15-PGDH enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 40 µL of the PGE2/NAD+ solution to each well.
-
Immediately begin kinetic reading on a plate reader, measuring the increase in absorbance at 340 nm (NADH production) every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sample Data Table
Use a table similar to the one below to track your results and identify inconsistencies across different experimental runs or compound batches.
| Experiment ID | Date | Compound Batch | Cell Passage | Operator | Calculated IC50 (nM) | Notes |
| EXP-001 | 2025-10-26 | B-001 | P+5 | A. Smith | 3.2 | Baseline experiment |
| EXP-002 | 2025-10-28 | B-001 | P+5 | A. Smith | 3.5 | Good reproducibility |
| EXP-003 | 2025-11-03 | B-001 | P+15 | B. Jones | 15.8 | High cell passage; potential cause of shift |
| EXP-004 | 2025-11-05 | B-002 | P+6 | B. Jones | 3.1 | New batch, IC50 consistent with baseline |
| EXP-005 | 2025-11-10 | B-001 | P+6 | A. Smith | 25.4 | Old compound stock used; suspect degradation |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]
- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MF-PGDH-008 Delivery in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of MF-PGDH-008. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an increase in local PGE2 levels, which can promote tissue repair and regeneration.
Q2: What are the potential therapeutic applications of this compound?
A2: Based on the mechanism of action of 15-PGDH inhibitors, this compound has potential therapeutic applications in conditions where elevated PGE2 levels are beneficial. These may include promoting tissue regeneration after injury, such as in models of colitis, liver resection, and bone marrow transplantation. Other potential applications that have been explored for 15-PGDH inhibitors include treating sarcopenia (age-related muscle weakness) and certain types of cancer.
Q3: What are the primary challenges in delivering this compound in vivo?
A3: A primary challenge for the in vivo delivery of many small molecule inhibitors like this compound is poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and potential for precipitation, which can affect the accuracy and reproducibility of experimental results.
Q4: What are the recommended formulations for in vivo administration of this compound?
A4: While specific formulation data for this compound is not publicly available, several strategies are commonly used for poorly soluble small molecules in preclinical studies. It is crucial to conduct pilot studies to determine the optimal vehicle and administration route for your specific animal model and experimental goals. Potential formulation strategies are summarized in the table below.
Troubleshooting Guide
Problem 1: this compound formulation appears cloudy or precipitates.
This issue is often due to the poor aqueous solubility of the compound. Precipitation can lead to inaccurate dosing and reduced bioavailability.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Review any available solubility data for this compound. If unavailable, perform small-scale solubility tests with different vehicles. Consider using co-solvents, surfactants, or creating a suspension. |
| Incorrect Solvent Ratios | Strictly adhere to validated solvent ratios if using a co-solvent system. For example, when using DMSO and a cyclodextrin solution, prepare each component separately and combine them just before administration. |
| Low-Quality Reagents | Use high-purity solvents and formulation reagents to avoid impurities that can affect solubility and stability. |
| Temperature Effects | Prepare the formulation at room temperature unless specified otherwise. Some compounds may be less soluble at lower temperatures. Gentle warming or sonication can aid dissolution, but be cautious of compound degradation. |
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
| Potential Cause | Recommended Solution |
| Poor Bioavailability | Consider the administration route. Intraperitoneal (IP) injection may offer higher bioavailability than oral gavage for poorly soluble compounds. Conduct a pilot pharmacokinetic (PK) study to assess drug exposure. |
| Suboptimal Dosing | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific preclinical model. |
| Rapid Metabolism | Investigate the metabolic stability of this compound. If the compound is rapidly cleared, more frequent dosing or a different administration route may be necessary. |
| Model Resistance | Ensure that the preclinical model is appropriate and that the 15-PGDH/PGE2 pathway is relevant to the disease pathophysiology being studied. |
Problem 3: Adverse effects or toxicity observed in animals.
| Potential Cause | Recommended Solution |
| Vehicle Toxicity | High concentrations of some solvents, like DMSO, can be toxic. If using a DMSO-based formulation, ensure the final concentration is well-tolerated by the animal model. Consider reducing the DMSO concentration or using an alternative vehicle. |
| On-Target Toxicity | While 15-PGDH knockout mice are reported to be healthy, systemic elevation of PGE2 could have off-target effects. Reduce the dose and/or the frequency of administration. Monitor animals closely for signs of distress, weight loss, or other adverse effects. |
| Compound Instability | Ensure the compound is stable in the chosen formulation for the duration of the experiment. Prepare formulations fresh before each use. |
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent is used to increase the solubility of a lipophilic drug. Common examples include DMSO, PEG 400, and propylene glycol. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Suspensions | The compound is suspended in a vehicle such as carboxymethylcellulose sodium (CMC-Na). | Suitable for oral administration. | May lead to variable absorption. |
| Inclusion Complexes | The drug molecule is encapsulated within a host molecule, like a cyclodextrin (e.g., SBE-β-CD), to enhance its aqueous solubility. | Can significantly increase solubility and stability. | Requires careful formulation development. |
| Lipid-Based Formulations | The compound is incorporated into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
Experimental Protocols
Protocol 1: Basic Formulation of this compound for Intraperitoneal (IP) Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in sterile saline. Ensure the cyclodextrin is completely dissolved.
-
To prepare the final injection solution, add the this compound/DMSO stock solution to the cyclodextrin solution. A common final ratio is 5-10% DMSO. For example, to make 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL this compound/DMSO stock to 900 µL of the 20% cyclodextrin solution.
-
Mix the final solution thoroughly by vortexing. The final solution should be clear.
-
Prepare the formulation fresh before each injection.
Protocol 2: Pharmacokinetic (PK) Pilot Study in Mice
This protocol outlines a basic procedure for evaluating the plasma exposure of an this compound formulation.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old
Procedure:
-
Fast the mice for 4 hours with free access to water.
-
Administer the this compound formulation via the desired route (e.g., IP injection or oral gavage) at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to collect plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, and AUC.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in vivo studies.
MF-PGDH-008 degradation and storage recommendations
Disclaimer: Specific stability and degradation data for the compound designated MF-PGDH-008 are not publicly available. The following information is based on general best practices for handling novel small molecule enzyme inhibitors and should be adapted as needed based on internal experimental data.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound.
| Question (Issue) | Answer (Potential Cause and Solution) |
| Why am I seeing a decrease in the compound's inhibitory activity over time? | Potential Cause: The compound may be degrading under the current storage or experimental conditions. Factors like temperature fluctuations, light exposure, or pH of the solvent can contribute to degradation.Solution: 1. Verify Storage Conditions: Ensure the compound is stored as recommended (see FAQ below). Aliquot the stock solution to minimize freeze-thaw cycles.2. Assess Solvent Stability: The compound may be unstable in the chosen solvent. Consider performing a short-term stability study in your experimental buffer.3. Control Experimental Conditions: Protect the compound from light during experiments by using amber vials and minimizing exposure. Ensure the pH of your buffers is stable. |
| The compound has precipitated out of my stock solution. What should I do? | Potential Cause: The concentration of the stock solution may be too high for the chosen solvent, or the temperature may have dropped, reducing solubility.Solution: 1. Gentle Warming: Try gently warming the solution in a water bath (e.g., at 37°C) to see if the compound redissolves. Vortexing may also help.2. Solvent Change: If precipitation persists, a different solvent with higher solubilizing capacity may be needed. Refer to the compound's certificate of analysis for solubility data.3. Prepare a Fresh Stock: It is recommended to prepare a fresh stock solution at a slightly lower concentration. |
| My experimental results are inconsistent between batches. What could be the cause? | Potential Cause: Batch-to-batch variability can be due to differences in compound purity, improper storage of older batches, or variations in solution preparation.Solution: 1. Confirm Purity: If possible, verify the purity of each batch using methods like HPLC before use.2. Standardize Solution Preparation: Ensure that the same protocol for preparing stock solutions and dilutions is used every time.3. Perform a Control Experiment: Run a control experiment with a previously validated batch alongside the new batch to check for performance differences. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the recommended storage conditions for this compound solid compound? | As a general guideline for novel small molecules, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. |
| How should I prepare and store stock solutions of this compound? | Stock solutions should typically be prepared in a suitable anhydrous solvent such as DMSO. For storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. |
| How can I determine the stability of this compound in my specific experimental buffer? | To assess stability, you can incubate a solution of the compound in your experimental buffer under your experimental conditions (e.g., 37°C for 2 hours). Periodically take samples and analyze them by HPLC to quantify the amount of intact compound remaining. |
| What are the likely degradation pathways for a compound like this compound? | Common degradation pathways for small molecule drugs include hydrolysis (reaction with water) and oxidation (reaction with oxygen). The susceptibility to these pathways depends on the specific functional groups present in the molecule. A forced degradation study is often used to identify these pathways. |
Hypothetical Stability Data
The following table presents example data from a hypothetical forced degradation study on this compound after a 24-hour incubation. This data is for illustrative purposes only.
| Condition | Temperature | % Recovery of this compound | Major Degradant Peak (HPLC Retention Time) |
| 0.1 M HCl | 60°C | 75.2% | 4.8 min |
| 0.1 M NaOH | 60°C | 62.5% | 3.5 min |
| 5% H₂O₂ | 25°C | 88.1% | 5.2 min |
| Heat (Solid) | 80°C | 98.5% | Not Detected |
| Light (in Solution) | 25°C | 95.3% | Not Detected |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at room temperature for 24 hours.
-
Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at the same temperature as the stressed samples.
-
-
Sample Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC. Use a gradient elution method with a mobile phase consisting of water and acetonitrile.
-
Monitor the elution of the parent compound and any new peaks (degradants) using the UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the percentage of recovery of the parent compound in the stressed samples compared to the control.
-
Identify the retention times of any major degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of a novel compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Minimizing MF-PGDH-008 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize MF-PGDH-008-related toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an accumulation of intracellular and extracellular PGE2, thereby enhancing its signaling effects.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary effect of this compound is the elevation of PGE2 levels. PGE2 is a lipid signaling molecule with a wide range of biological activities, including regulation of inflammation, immune responses, cell proliferation, and tissue regeneration. Therefore, treatment with this compound is expected to modulate these processes in your cell-based model.
Q3: What are the potential causes of toxicity with this compound in cell-based assays?
A3: While specific toxicity data for this compound is limited, potential causes of toxicity in cell-based assays can be multifactorial:
-
On-target toxicity: Prolonged or excessive stimulation of PGE2 signaling pathways could lead to detrimental effects in certain cell types.
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unforeseen toxicity.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Compound precipitation: Poor solubility of this compound in culture media can lead to the formation of precipitates that can be toxic to cells.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to this compound due to differences in the expression of 15-PGDH, PGE2 receptors, and downstream signaling components.
Q4: What are the visual indicators of this compound-induced toxicity?
A4: Visual signs of cytotoxicity in your cell cultures may include:
-
Changes in cell morphology (e.g., rounding up, shrinking, detachment from the culture surface).
-
A decrease in cell proliferation or confluency compared to vehicle-treated controls.
-
An increase in floating cells and cellular debris in the culture medium.
-
Appearance of precipitate in the culture wells.
Troubleshooting Guides
Guide 1: High or Unexpected Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High cell death across all concentrations | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤ 0.1% - 0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Precipitation | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When preparing working solutions, dilute the stock in pre-warmed culture medium and vortex gently. Visually inspect for precipitates. Consider using a lower concentration range. | |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Prepare fresh stock solutions and dilutions for each experiment to rule out degradation or evaporation of the solvent. | |
| Cell death only at high concentrations | On-target or Off-target Toxicity | This is an expected outcome. Determine the IC50 value for cytotoxicity to establish a therapeutic window. Use the lowest effective concentration that elicits the desired biological response while minimizing toxicity. |
| Variable cytotoxicity between experiments | Inconsistent Cell Health or Density | Use cells with a consistent passage number and ensure a uniform seeding density across all wells and experiments. Avoid using cells that are overly confluent or too sparse. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Guide 2: No Apparent Biological Effect and No Toxicity
| Problem | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | Insufficient Compound Concentration | The concentrations used may be too low to effectively inhibit 15-PGDH in your cell system. Based on data from similar compounds like SW033291, consider testing a higher concentration range (e.g., up to 1-10 µM). |
| Low 15-PGDH Expression | The cell line may not express sufficient levels of 15-PGDH for an inhibitor to have a significant effect on PGE2 levels. Verify 15-PGDH expression using techniques like qPCR or Western blot. | |
| Insensitive Assay Readout | The chosen assay may not be sensitive enough to detect the biological consequences of increased PGE2. Consider using a more direct readout, such as measuring PGE2 levels in the cell culture supernatant by ELISA. | |
| Rapid PGE2 Degradation | Even with 15-PGDH inhibition, other metabolic pathways might be degrading PGE2. Measure PGE2 levels at different time points to assess its stability in your system. |
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Value |
| SW033291 | Enzymatic Inhibition | Recombinant human 15-PGDH | K_i | 0.1 nM |
| SW033291 | Enzymatic Inhibition | Recombinant human 15-PGDH | IC50 | ~1.5 nM (against 3 nM enzyme) |
| SW033291 | Cell-Based PGE2 Induction | A549 (human lung carcinoma) | EC50 | ~75 nM |
| (+)-SW209415 | Cell-Based PGE2 Induction | A549 (human lung carcinoma) | EC50 | ~10 nM |
| Plant-derived Inhibitor | Cytotoxicity (MTT) | HaCaT (human keratinocytes) | IC50 | 670 µg/mL |
| Plant-derived Inhibitor | Enzymatic Inhibition | 15-PGDH | IC50 | 0.62 µg/mL |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest compound concentration.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Treat at least three wells for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Measuring PGE2 Levels in Cell Culture Supernatant by ELISA
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the cytotoxicity protocol, using non-toxic concentrations of this compound as determined previously.
-
Include a positive control for PGE2 production if available (e.g., treatment with a pro-inflammatory stimulus like IL-1β or LPS, depending on the cell type).
-
-
Supernatant Collection:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Transfer the clear supernatant to a new tube and store it at -80°C until analysis.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions of your chosen commercial kit.
-
Briefly, this typically involves adding the collected supernatants and a standard curve of known PGE2 concentrations to a plate pre-coated with a PGE2 capture antibody.
-
Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known PGE2 concentrations.
-
Use the standard curve to determine the concentration of PGE2 in your samples.
-
Compare the PGE2 levels in this compound-treated wells to the vehicle-treated control wells to determine the fold-increase in PGE2 production.
-
Visualizations
Caption: Workflow for evaluating this compound.
Caption: Troubleshooting unexpected cytotoxicity.
Caption: PGE2 synthesis and signaling pathway.
References
Technical Support Center: Overcoming Bioavailability Challenges of 15-PGDH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of 15-prostaglandin dehydrogenase (15-PGDH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of many 15-PGDH inhibitors?
A1: The poor bioavailability of 15-PGDH inhibitors often stems from their physicochemical properties. Many of these small molecules are highly lipophilic (fat-soluble) and exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2] For instance, the first-generation inhibitor SW033291 has high lipophilicity (cLogP = 5.8), leading to low solubility and high plasma protein binding.[2] Additionally, some inhibitors may be subject to rapid metabolism in the liver, further reducing their systemic exposure.[2][3]
Q2: What are the main strategies to improve the bioavailability of 15-PGDH inhibitors?
A2: Several strategies can be employed to enhance the bioavailability of 15-PGDH inhibitors. These can be broadly categorized as:
-
Chemical Modification:
-
Prodrug Approach: Modifying the inhibitor into a more soluble or permeable prodrug that converts to the active compound in the body.[4][5][6]
-
Structural Modification: Synthesizing analogs of the lead compound with improved physicochemical properties, such as increased solubility and metabolic stability.[2][7]
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[8][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][11]
-
Nanotechnology: Encapsulating the inhibitor in nanoparticles can improve its solubility, stability, and targeting.[8][12]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of the inhibitor.[8][13]
-
Troubleshooting Guides
Issue 1: Low inhibitor concentration in plasma after oral administration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility | Characterize the solid state of the compound (crystalline vs. amorphous). | Consider formulation strategies like solid dispersions or lipid-based formulations to improve dissolution.[8][10][11] |
| Low permeability | Perform an in vitro permeability assay (e.g., Caco-2 or PAMPA). | If permeability is low, consider a prodrug approach to transiently increase lipophilicity and membrane transport.[4][14] |
| High first-pass metabolism | Incubate the compound with liver microsomes or S9 fractions. | If metabolic instability is high, consider structural modifications to block metabolic sites or a prodrug strategy to protect the active molecule.[2] |
| Efflux by transporters | Use cell lines overexpressing efflux transporters (e.g., P-gp). | Co-administration with a known efflux pump inhibitor in vitro can confirm this. Structural modifications may be necessary to avoid transporter recognition. |
Issue 2: High variability in in vivo efficacy studies.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent dissolution | Analyze the physical form and particle size of the administered compound. | Employ particle size reduction techniques or formulate as a solid dispersion for more consistent dissolution.[8][9] |
| Food effects on absorption | Conduct pharmacokinetic studies in both fed and fasted states. | If a significant food effect is observed, a lipid-based formulation like SEDDS may help to mitigate this variability.[11] |
| Formulation instability | Assess the physical and chemical stability of the formulation over time. | Optimize the formulation by adding stabilizers or changing the vehicle. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using a Transwell System
This protocol provides a general method for assessing the intestinal permeability of a 15-PGDH inhibitor using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test inhibitor solution (in HBSS)
-
Lucifer yellow solution (as a marker for monolayer integrity)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test inhibitor solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the inhibitor across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the inhibitor in the apical chamber.
-
Protocol 2: In Vitro 15-PGDH Inhibition Assay
This protocol describes a method to determine the inhibitory activity (IC50) of a compound against recombinant human 15-PGDH.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
PGE2 substrate
-
Test inhibitor at various concentrations
-
96-well plate (black, for fluorescence)
-
Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADH)
Methodology:
-
Reagent Preparation: Prepare stock solutions of the inhibitor, PGE2, and NAD+ in a suitable solvent (e.g., DMSO for the inhibitor).
-
Assay Reaction:
-
In each well of the 96-well plate, add the assay buffer.
-
Add the test inhibitor at a range of concentrations (typically in serial dilutions). Include a positive control (a known 15-PGDH inhibitor) and a negative control (vehicle).
-
Add the NAD+ solution.
-
Add the 15-PGDH enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the PGE2 substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence due to the production of NADH over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][15]
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of First and Second-Generation 15-PGDH Inhibitors
| Compound | cLogP | Aqueous Solubility | In Vitro IC50 (nM) | Oral Bioavailability (%) | Reference |
| SW033291 | 5.8 | Low | 1.5 | Not Reported | [2][15] |
| (+)-SW209415 | Not Reported | 4300 mg/mL (as HCl salt) | ~0.06 (Kiapp) | Not Reported | [7] |
| Quinoxaline Amide Analog | Not Reported | Good | Potent | Good | [3][16] |
Table 2: Comparison of Formulation Strategies for a Model 15-PGDH Inhibitor
| Formulation Strategy | Drug Loading (%) | Dissolution Rate (µg/mL/min) | Peak Plasma Concentration (Cmax, ng/mL) | Area Under the Curve (AUC, ng*h/mL) |
| Unformulated (Micronized) | N/A | 5.2 | 150 | 450 |
| Solid Dispersion (PVP K30) | 20 | 25.8 | 620 | 1850 |
| SEDDS (Oil, Surfactant, Co-surfactant) | 15 | 45.1 | 980 | 3100 |
| Nanoparticle Suspension | 10 | 38.5 | 850 | 2700 |
(Note: Data in this table is illustrative and will vary depending on the specific inhibitor and formulation components.)
Visualizations
Caption: PGE2 synthesis, degradation, and signaling pathway.
Caption: Workflow for improving 15-PGDH inhibitor bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 6. curtiscoulter.com [curtiscoulter.com]
- 7. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MF-PGDH-008 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, MF-PGDH-008.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an accumulation of PGE2 in the cellular microenvironment. Increased PGE2 levels can have diverse effects on cellular processes, including inflammation, cell proliferation, and immune responses.[1][2]
Q2: What is the rationale for using a 15-PGDH inhibitor in cancer research?
A2: The rationale for using 15-PGDH inhibitors in cancer research is twofold and context-dependent. In some cancers, 15-PGDH is considered a tumor suppressor, and its loss leads to increased PGE2, promoting tumorigenesis.[3][4][5] However, in other contexts, elevating PGE2 levels through 15-PGDH inhibition is being explored as a therapeutic strategy to promote tissue regeneration and potentially enhance anti-tumor immunity.[1][6] The therapeutic approach with this compound is based on modulating the tumor microenvironment to favor anti-tumor responses.
Q3: What are the known signaling pathways affected by increased PGE2 levels?
A3: PGE2 exerts its effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. Activation of these receptors triggers various downstream signaling pathways, including:
-
PKA/CREB pathway: Primarily activated by EP2 and EP4, leading to increased cAMP levels.
-
β-catenin pathway: Can be activated by EP2 and EP4 signaling.[7][8]
-
PI3K/AKT pathway: Activated by EP2 and EP4 receptors, promoting cell survival and proliferation.[7][8]
-
NF-κB pathway: Can be activated by EP receptor signaling, contributing to inflammation and cell survival.[8]
-
EGFR transactivation: PGE2 signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[9][10]
Q4: Are there any known resistance mechanisms to 15-PGDH inhibitors?
A4: While specific resistance mechanisms to this compound have not been extensively documented, potential resistance mechanisms can be inferred based on its mechanism of action. These may include:
-
Alterations in PGE2 receptor expression: Downregulation of activating EP receptors or upregulation of inhibitory EP receptors.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to overcome the effects of elevated PGE2.[11][12]
-
Increased drug efflux: Overexpression of drug transporters could reduce the intracellular concentration of this compound.[12]
-
Upregulation of downstream PGE2 signaling components: Increased activity of pathways like PI3K/AKT or MAPK can counteract the intended therapeutic effect.[7][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments.
| Problem | Possible Cause | Recommended Solution |
| No significant effect of this compound on cell viability | The cell line may have low or absent 15-PGDH expression. | - Confirm 15-PGDH expression in your cell line using Western Blot or qPCR.- Select a cell line with known 15-PGDH expression for your experiments. |
| The cell line may express EP receptors that mediate pro-tumorigenic effects of PGE2. | - Characterize the EP receptor expression profile (EP1-4) of your cell line via qPCR.- Consider co-treatment with an EP receptor antagonist relevant to the expressed profile. | |
| Insufficient drug concentration or treatment duration. | - Perform a dose-response experiment to determine the optimal concentration and time point for your cell line. | |
| Increased tumor cell proliferation or invasion after treatment | The specific cancer model may be driven by the pro-tumorigenic effects of PGE2. | - This is a known paradoxical effect in some cancer types.[3][4] Re-evaluate the suitability of this inhibitor for your specific cancer model.- Investigate the downstream signaling pathways being activated (e.g., PI3K/AKT, β-catenin) using Western Blot. |
| Development of acquired resistance to this compound | Upregulation of bypass signaling pathways. | - Perform a phosphokinase array to identify activated pathways in resistant cells.- Analyze the expression and activation of key signaling molecules like AKT, ERK, and NF-κB by Western Blot.- Consider combination therapy with inhibitors of the identified bypass pathways. |
| Altered EP receptor expression profile. | - Compare the EP receptor mRNA levels (EP1-4) between parental and resistant cells using qPCR.- If a specific EP receptor is upregulated, consider co-treatment with a selective antagonist. | |
| Increased expression of drug efflux pumps (e.g., P-glycoprotein). | - Assess the expression of ABC transporters like ABCB1 (P-gp) using qPCR or Western Blot.- Test for reversal of resistance by co-treating with a known efflux pump inhibitor. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression and activation of key signaling molecules downstream of PGE2.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of 15-PGDH, EP receptors, or drug efflux pumps.
Materials:
-
Parental and this compound-resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for 15-PGDH, EP1-4, ABCB1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 2.5 | 28.0 | 11.2 |
| Cell Line B | 5.1 | 45.9 | 9.0 |
Table 2: Hypothetical Relative Gene Expression in this compound Resistant Cells (Fold Change vs. Parental)
| Gene | Cell Line A (Resistant) | Cell Line B (Resistant) |
| EP2 Receptor | 1.2 | 4.8 |
| EP4 Receptor | 3.5 | 1.5 |
| ABCB1 (P-gp) | 6.2 | 1.8 |
Visualizations
Caption: PGE2 signaling through EP2 and EP4 receptors.
Caption: Workflow for developing and analyzing this compound resistant cell lines.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
identifying confounding variables in MF-PGDH-008 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MF-PGDH-008, an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Troubleshooting Guide: Identifying and Mitigating Confounding Variables
Confounding variables can significantly impact the validity and interpretation of experimental results. Below is a summary of potential confounding variables in this compound experiments, their likely impact, and recommended mitigation strategies.
| Confounding Variable | Potential Impact | Mitigation Strategy |
| In Vitro Experiments | ||
| Solvent/Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) may have independent biological effects on the cells or enzyme activity.[1] | Include a vehicle-only control group in all experiments. Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level. |
| Temperature and Incubation Time Fluctuations | Inconsistent temperature and incubation times can alter enzyme kinetics and cellular responses, leading to variability in results. | Use calibrated incubators and timers. For enzymatic assays, ensure all reaction components are equilibrated to the assay temperature before initiating the reaction.[1][2] |
| Substrate and Enzyme Concentration | Variations in the concentration of the 15-PGDH enzyme or its substrate (e.g., PGE2) will directly affect the rate of the enzymatic reaction and the apparent efficacy of the inhibitor.[2] | Precisely control the concentrations of both enzyme and substrate. Perform initial optimization experiments to determine the optimal concentrations for your specific assay conditions. |
| Assay Buffer Composition | pH, ionic strength, and the presence of co-factors (like NAD+) in the assay buffer can influence enzyme activity and inhibitor binding.[2] | Use a standardized, freshly prepared assay buffer for all experiments. Ensure the buffer composition is optimal for 15-PGDH activity. |
| Cell Culture Conditions | Cell passage number, confluency, and serum concentration in the culture medium can alter cellular metabolism and signaling pathways, affecting the response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. Serum-starve cells prior to treatment if necessary to reduce variability from serum components. |
| In Vivo Experiments | ||
| Animal Age, Sex, and Strain | These biological variables can influence baseline prostaglandin levels, metabolic rates, and the overall physiological response to the inhibitor. | Use animals of the same age, sex, and genetic strain within an experiment. Report these details in the methodology. |
| Animal Health and Diet | Underlying health issues or variations in diet can introduce variability in inflammatory responses and drug metabolism. | Acclimatize animals to the housing conditions before the experiment. Provide a standardized diet and monitor animal health throughout the study. |
| Route and Timing of Administration | The method and frequency of this compound administration will affect its bioavailability, peak concentration, and duration of action.[2] | Use a consistent route and timing of administration for all animals in a treatment group. Conduct pharmacokinetic studies to determine the optimal dosing regimen. |
| Circadian Rhythms | Prostaglandin levels and metabolic processes can fluctuate throughout the day, potentially influencing the experimental outcome. | Perform experimental procedures and sample collection at the same time of day for all animals. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound prevents the breakdown of PGE2, leading to an increase in its local concentration.[3] This elevation of PGE2 can enhance signaling through its receptors (EP1-4), which is known to play a role in processes like tissue regeneration.[4][5][6]
Q2: I am not seeing the expected increase in PGE2 levels after treating my cells with this compound. What could be the issue?
A2: Several factors could contribute to this:
-
Cell Type: Ensure that your chosen cell line expresses 15-PGDH at a sufficient level. You can verify this by Western blot or qPCR.
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
PGE2 Production: The basal production of PGE2 in your cells might be too low to detect a significant increase after 15-PGDH inhibition. You may need to stimulate the cells (e.g., with interleukin-1β) to induce PGE2 synthesis.[4]
-
Assay Sensitivity: Your PGE2 detection method (e.g., ELISA) may not be sensitive enough. Ensure your assay is properly validated and has the required sensitivity.
Q3: My in vivo results with this compound are highly variable between individual animals. How can I reduce this variability?
A3: High inter-animal variability is a common challenge in in vivo studies. To minimize this:
-
Strict Animal Selection: Use animals that are closely matched in age, weight, and sex.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and housing conditions before starting the experiment.
-
Standardized Procedures: Ensure all procedures, including drug administration, sample collection, and data measurement, are performed consistently and at the same time of day.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.
-
Blinding: Whenever possible, the researchers conducting the experiments and analyzing the data should be blinded to the treatment groups to minimize bias.
Experimental Protocols
In Vitro 15-PGDH Enzyme Inhibition Assay
This protocol is adapted from methods used for similar 15-PGDH inhibitors.[2]
Materials:
-
Recombinant human 15-PGDH enzyme
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the 15-PGDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Add NAD+ to each well.
-
Initiate the enzymatic reaction by adding the PGE2 substrate.
-
Immediately measure the fluorescence (Excitation/Emission = 340 nm/445 nm) at regular intervals to monitor the production of NADH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
In Vivo Animal Model of Tissue Injury
This is a general protocol for assessing the in vivo efficacy of this compound in a tissue injury model.
Materials:
-
This compound
-
Vehicle control solution
-
Experimental animals (e.g., mice of a specific strain, age, and sex)
-
Tissue injury model (e.g., colitis induced by dextran sulfate sodium, partial hepatectomy)
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Induce tissue injury using the chosen model.
-
Administer this compound or vehicle control at pre-determined time points and via a consistent route (e.g., intraperitoneal injection).[2]
-
Monitor animal health and relevant physiological parameters throughout the experiment.
-
At the end of the study, euthanize the animals and collect tissues for analysis (e.g., histology, measurement of PGE2 levels, gene expression analysis).
-
Statistically analyze the data to compare the outcomes between the treatment groups.
Visualizations
Caption: Simplified signaling pathway of 15-PGDH inhibition by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of 15-PGDH Inhibitors: MF-PGDH-008 and SW033291
In the landscape of therapeutic agents targeting tissue regeneration, inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) have emerged as a promising class of molecules. By blocking the enzymatic degradation of prostaglandin E2 (PGE2), these inhibitors elevate local PGE2 levels, thereby promoting repair and regeneration in various tissues. This guide provides a detailed comparison of the efficacy of two such inhibitors: MF-PGDH-008 and SW033291.
Note on this compound: Publicly available data specifically for "this compound" is limited. However, extensive research has been published on compounds with similar nomenclature, namely MF-DH-300 and MF-300, which are also potent 15-PGDH inhibitors. For the purpose of this comparative guide, it is assumed that these compounds are either identical or belong to the same series, and the data for MF-DH-300/MF-300 will be used to represent the efficacy profile of the this compound class of inhibitors.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for MF-DH-300/MF-300 and SW033291, providing a direct comparison of their in vitro potency and in vivo efficacy in various preclinical models.
In Vitro Efficacy
| Compound | Target | Assay Type | Potency (IC₅₀) | Binding Affinity (Ki) | Reference |
| MF-DH-300 | 15-PGDH | Enzymatic Assay | 1.6 nM | Not Reported | [1] |
| SW033291 | 15-PGDH | Enzymatic Assay | 1.5 nM | 0.1 nM | [2] |
In Vivo Efficacy
| Compound | Model | Species | Dosing | Key Findings | Reference |
| MF-300 | Spinal Muscular Atrophy (SMA) | Mouse | Not Specified | Increased muscle force and function. | [3] |
| Sciatic Nerve Crush | Mouse | Not Specified | Accelerated recovery of muscle force. | [3] | |
| Age-related Sarcopenia | Mouse | 10, 30, or 60 mg/kg (oral, every other day for 12 weeks) | Significantly increased maximal muscle force and specific force in aged animals. | [4] | |
| SW033291 | Bone Marrow Transplantation | Mouse | 5 mg/kg (i.p., twice daily) | Accelerated hematopoietic recovery and increased survival. | [5] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Mouse | Not Specified | Marked resistance to DSS-induced colitis. | [5] | |
| Partial Hepatectomy | Mouse | Not Specified | Markedly increased rate and extent of liver regeneration. | [5] | |
| Muscle Regeneration | Rat | 100 nM (in vitro treatment of muscle-derived stem cells) | Enhanced myogenic differentiation and myotube formation. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
15-PGDH Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of 15-PGDH inhibitors.
-
Reagents and Materials:
-
Recombinant human 15-PGDH enzyme.
-
Nicotinamide adenine dinucleotide (NAD⁺).
-
Prostaglandin E2 (PGE2) substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test inhibitors (this compound/MF-DH-300, SW033291) at various concentrations.
-
96-well or 384-well microplate.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, NAD⁺, and the test inhibitor dilutions.
-
Initiate the enzymatic reaction by adding the 15-PGDH enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period.
-
Start the reaction by adding the PGE2 substrate.
-
Monitor the reaction progress by measuring the increase in NADH concentration. This can be done by detecting the fluorescence of NADH (excitation ~340 nm, emission ~460 nm) or the absorbance at 340 nm.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model (SW033291)
This model is used to induce experimental colitis that mimics human ulcerative colitis.
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
-
Treatment:
-
Administer SW033291 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined dose and frequency throughout the DSS administration period.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice and collect the colon.
-
Measure the colon length as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Perform histological analysis on colon tissue sections to assess the degree of inflammation, ulceration, and tissue damage.
-
Measure the levels of inflammatory cytokines in the colon tissue.
-
In Vivo Muscle Force Measurement (MF-300)
This protocol is used to assess the effect of MF-300 on skeletal muscle function in vivo.
-
Animals:
-
Aged male C57BL/6J mice (e.g., 90-92 weeks old).
-
-
Treatment:
-
Administer MF-300 or a vehicle control orally at specified doses (e.g., 10, 30, or 60 mg/kg) every other day for a duration of 12 weeks.
-
-
In Vivo Force Measurement:
-
Anesthetize the mouse.
-
Place the mouse on a temperature-controlled platform.
-
Secure the knee and ankle of one hindlimb.
-
Attach the foot to a force transducer.
-
Isolate the sciatic nerve and place it on stimulating electrodes.
-
Stimulate the sciatic nerve with a series of electrical pulses of increasing frequency to induce muscle contraction.
-
Record the isometric force generated by the plantar flexor muscles.
-
Determine the maximal tetanic force.
-
-
Ex Vivo Force Measurement (Extensor Digitorum Longus - EDL):
-
Following in vivo measurements, euthanize the mouse and dissect the EDL muscle.
-
Mount the muscle in a bath containing oxygenated Ringer's solution.
-
Attach one tendon to a fixed post and the other to a force transducer.
-
Directly stimulate the muscle with electrical pulses to elicit contractions.
-
Measure the maximal isometric tetanic force.
-
Measure the muscle mass and calculate the specific force (force per cross-sectional area).
-
Mandatory Visualization
The following diagrams were created using the Graphviz (DOT language) to visualize key pathways and workflows.
Caption: PGE2 Signaling Pathway Activated by 15-PGDH Inhibition.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. epirium.com [epirium.com]
- 4. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Activates YAP and a Positive-signaling Loop to Promote Colon Regeneration Following Colitis but Also Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors: Benchmarking MF-PGDH-008
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, with a focus on contextualizing the position of MF-PGDH-008 within this class of molecules.
15-PGDH is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Inhibition of 15-PGDH has emerged as a promising therapeutic strategy in regenerative medicine, oncology, and the treatment of neurodegenerative diseases, owing to its role in elevating levels of tissue-protective prostaglandins. This guide synthesizes available preclinical data to facilitate an informed selection of 15-PGDH inhibitors for research and development.
Quantitative Comparison of 15-PGDH Inhibitors
The potency of 15-PGDH inhibitors is most commonly evaluated by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values provide a quantitative measure of the concentration of the inhibitor required to reduce the enzymatic activity of 15-PGDH by 50% and the binding affinity of the inhibitor to the enzyme, respectively. A lower IC50 or Ki value indicates a more potent inhibitor.
While this compound is documented as an inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, specific public data on its IC50 or Ki value is not currently available.[1][2][3] The following table presents the reported potencies of other frequently studied 15-PGDH inhibitors.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Notes |
| This compound | Not Publicly Available | Not Publicly Available | Human | Inhibitor of NAD+-dependent 15-PGDH. |
| SW033291 | 1.5 nM | 0.1 nM | Recombinant Human 15-PGDH | A potent, high-affinity, non-competitive inhibitor. The IC50 is dependent on enzyme concentration, characteristic of a tight-binding inhibitor.[4] |
| MF-DH-300 | 1.6 nM | Not Reported | Not Specified | Blocks the binding of 15-PGDH to PGE2.[5] |
| 15-PGDH-IN-1 | 3 nM | Not Reported | Recombinant Human 15-PGDH | A potent and orally active inhibitor. |
| ML148 | 56 nM | Not Reported | Not Specified | A potent and selective inhibitor. |
Mechanism of Action and Downstream Signaling
15-PGDH inhibitors exert their effect by blocking the enzymatic degradation of prostaglandins, leading to an accumulation of these lipid mediators in various tissues. The primary signaling molecule affected is PGE2. The increased levels of PGE2 then activate one of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each of these receptors is coupled to distinct downstream signaling pathways, resulting in a variety of cellular responses.
Experimental Protocols
To ensure a standardized comparison of 15-PGDH inhibitors, a robust and reproducible experimental protocol is essential. The following outlines a typical in vitro enzyme inhibition assay.
15-PGDH Enzyme Activity Assay (Fluorometric)
This assay measures the enzymatic activity of 15-PGDH by monitoring the production of NADH, which generates a fluorescent signal.
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
PGE2 substrate
-
Test inhibitors (e.g., this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, NAD+, and PGE2 substrate according to the manufacturer's instructions or established laboratory protocols. Prepare serial dilutions of the test inhibitors.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations. For control wells, add the solvent (e.g., DMSO) only.
-
Add the NAD+ solution.
-
Initiate the reaction by adding the 15-PGDH enzyme solution.
-
Immediately follow with the addition of the PGE2 substrate.
-
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for NADH (e.g., Ex/Em = 340/460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (solvent only) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The landscape of 15-PGDH inhibitors is expanding, offering valuable tools for investigating the roles of prostaglandins in health and disease. While this compound is a recognized inhibitor of this enzyme, the lack of publicly available potency data, such as an IC50 value, makes direct quantitative comparisons with other inhibitors like SW033291 and MF-DH-300 challenging. For researchers considering this compound, it is recommended to perform in-house characterization of its potency using standardized assays, such as the one described in this guide, to accurately benchmark its performance against other available inhibitors. This will ensure the selection of the most appropriate compound for specific research needs and facilitate the generation of robust and comparable data.
References
Mass Spectrometry Analysis to Confirm MF-PGDH-008 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MF-PGDH-008, an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with other commercially available alternatives. The activity of these inhibitors is critical for research into conditions where elevated levels of prostaglandin E2 (PGE2) are desirable, such as in tissue regeneration and certain cancers. This document outlines the necessary experimental protocols to quantitatively assess inhibitor potency using mass spectrometry, alongside a comparative analysis of known inhibitors.
Comparative Analysis of 15-PGDH Inhibitors
This compound is a known inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, the key enzyme responsible for the degradation of PGE2.[1][2] While the specific IC50 value for this compound is not publicly available, its activity can be determined and compared against other well-characterized inhibitors using the protocol detailed below. A lower IC50 or Ki value indicates higher potency.
| Inhibitor | Target | Reported Potency | Reference |
| This compound | 15-PGDH | IC50: Not Publicly Available | [1][2] |
| SW033291 | 15-PGDH | Ki = 0.1 nM; IC50 = 1.5 nM | [3] |
| MF-DH-300 | 15-PGDH | IC50 = 1.6 nM | [1] |
| 15-PGDH-IN-1 | 15-PGDH | IC50 = 3 nM | [4] |
| ML148 | 15-PGDH | IC50 = 56 nM | [4] |
Prostaglandin E2 Degradation Pathway and Inhibitor Action
The following diagram illustrates the metabolic pathway of Prostaglandin E2 (PGE2) and the mechanism of action for 15-PGDH inhibitors like this compound.
Caption: Prostaglandin E2 (PGE2) is converted to its inactive form by 15-PGDH. This compound inhibits this enzyme.
Experimental Workflow for Mass Spectrometry-Based Activity Assay
This diagram outlines the workflow for determining the inhibitory activity of compounds like this compound on 15-PGDH by quantifying the reduction in PGE2 metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for assessing 15-PGDH inhibitor activity via LC-MS/MS quantification of PGE2.
Detailed Experimental Protocol: Mass Spectrometry Analysis of 15-PGDH Activity
This protocol provides a method to determine the in vitro potency (IC50) of this compound by measuring the inhibition of PGE2 degradation.
1. Materials and Reagents
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2)
-
This compound and other inhibitors for comparison
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT
-
Stop Solution: e.g., 1 M citric acid
-
Internal Standard (IS): Deuterated PGE2 (PGE2-d4)
-
Extraction Solvent: Hexane/Ethyl Acetate (1:1, v/v)
-
Reconstitution Solvent: Acetonitrile/Water (50:50, v/v)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
2. Instrumentation
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
3. In Vitro 15-PGDH Inhibition Assay
-
Prepare a stock solution of this compound and other test inhibitors in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, recombinant 15-PGDH enzyme (e.g., 5 nM final concentration), and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding PGE2 (e.g., 25 µM final concentration) and NAD+ (e.g., 150 µM final concentration).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
4. Sample Preparation for LC-MS/MS
-
To each sample, add a known amount of the internal standard (PGE2-d4).
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solvent.
5. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Example Gradient: 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B).
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect PGE2 and its internal standard.
-
MRM Transitions:
-
PGE2: Q1 m/z 351.2 -> Q3 m/z 271.2
-
PGE2-d4 (IS): Q1 m/z 355.2 -> Q3 m/z 275.2
-
-
6. Data Analysis
-
Integrate the peak areas for PGE2 and the internal standard.
-
Calculate the ratio of the PGE2 peak area to the IS peak area.
-
Generate a standard curve using known concentrations of PGE2.
-
Quantify the amount of remaining PGE2 in each sample.
-
Plot the percentage of 15-PGDH inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
By following this protocol, researchers can accurately determine the potency of this compound and objectively compare its performance against other available 15-PGDH inhibitors, thereby facilitating informed decisions in drug development and scientific research.
References
Unlocking Muscle Regeneration: A Comparative Guide to 15-PGDH Inhibitor MF-PGDH-008
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor MF-PGDH-008 and its alternatives. By inhibiting the enzyme that degrades prostaglandin E2 (PGE2), these compounds hold significant promise for promoting tissue repair and regeneration, particularly in skeletal muscle.
This guide provides a detailed analysis of the effects of 15-PGDH inhibition in different muscle-related cell lines, supported by experimental data and detailed protocols. Due to the limited availability of published in vitro studies specifically on this compound, this guide leverages data from studies on a close structural and functional analog, SW033291, to provide valuable insights into the expected effects of this compound.
Performance Comparison in Muscle Cell Lines
The inhibition of 15-PGDH is a promising strategy for enhancing muscle regeneration by increasing local concentrations of PGE2. The following tables summarize the quantitative effects of the 15-PGDH inhibitor SW033291 on primary human skeletal muscle cells and rat muscle-derived stem cells. These findings provide a strong basis for the expected performance of this compound.
Table 1: Effects of 15-PGDH Inhibitor SW033291 on Human Primary Skeletal Muscle Cell (HPSMC) Differentiation [1]
| Treatment Group | MyoD Expression (fold change vs. control) | MyoG Expression (fold change vs. control) | Mhc Expression (fold change vs. control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 25 nM SW033291 | Not significant | Not significant | Not significant |
| 50 nM SW033291 | Not significant | Not significant | Not significant |
| 100 nM SW033291 | Not significant | Not significant | Not significant |
| 500 nM SW033291 | Not significant | Not significant | Not significant |
| 1000 nM SW033291 | 1.83 ± 0.21 | 1.47 ± 0.18 | 2.09 ± 0.37 |
Table 2: Effects of 15-PGDH Inhibitor SW033291 on Rat Muscle-Derived Stem Cells (MDSCs) [2][3][4][5]
| Treatment Group | PGE2 Production (pg/mL) | MyoD mRNA Expression (fold change vs. control) | Myogenin mRNA Expression (fold change vs. control) | MyHC Protein Expression (fold change vs. control) |
| Control | Undisclosed baseline | 1.0 | 1.0 | 1.0 |
| SW033291 (concentration not specified) | Significantly increased | ~2.5 | ~3.0 | ~2.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for a 15-PGDH inhibitor screening assay and an in vitro muscle cell differentiation assay, which are fundamental for evaluating compounds like this compound.
15-PGDH Inhibitor Screening Assay Protocol
This protocol is adapted from commercially available inhibitor screening kits and is designed to quantify the enzymatic activity of 15-PGDH in the presence of an inhibitor.[6][7]
Materials:
-
Recombinant human 15-PGDH enzyme
-
PGE2 substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT)
-
Test compounds (e.g., this compound, SW033291) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer containing NAD+.
-
Add 80 µL of the assay buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound at various concentrations to the wells. Include a positive control (a known 15-PGDH inhibitor) and a negative control (DMSO vehicle).
-
Add 10 µL of the recombinant 15-PGDH enzyme solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the PGE2 substrate.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 445 nm) at time 0 and then kinetically every 1-2 minutes for 30-60 minutes. The increase in fluorescence corresponds to the formation of NADH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of the test compound by plotting the reaction rates against the inhibitor concentrations.
In Vitro Muscle Cell Differentiation Assay
This protocol outlines the steps to assess the effect of 15-PGDH inhibitors on the differentiation of myoblasts.[1][8][9][10][11]
Cell Line:
-
C2C12 mouse myoblasts or human primary skeletal muscle cells.
Materials:
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Test compound (e.g., this compound)
-
Reagents for immunofluorescence staining (e.g., anti-MyHC antibody, DAPI)
-
Reagents for qRT-PCR (e.g., RNA extraction kit, primers for myogenic markers like MyoD, Myogenin, MyHC)
Procedure:
-
Seed the myoblasts in a multi-well plate and grow them in the growth medium until they reach 70-80% confluency.
-
Induce differentiation by replacing the growth medium with the differentiation medium.
-
Treat the cells with the test compound at various concentrations in the differentiation medium. Include a vehicle control.
-
Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and test compound every 48 hours.
-
Assessment of Differentiation:
-
Immunofluorescence: Fix the cells and stain for Myosin Heavy Chain (MyHC) to visualize myotube formation. Use DAPI to counterstain the nuclei. Capture images using a fluorescence microscope and calculate the fusion index (percentage of nuclei within myotubes).
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression levels of myogenic marker genes (MyoD, Myogenin, MyHC).
-
Visualizing the Mechanism of Action
To better understand the biological context of 15-PGDH inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PGE2 signaling pathway in muscle cells.
Caption: Experimental workflow for muscle cell differentiation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mdfi Promotes C2C12 Cell Differentiation and Positively Modulates Fast-to-Slow-Twitch Muscle Fiber Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of C2C12 myoblast proliferation and differentiation by GASP-2, a myostatin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-PGDH Inhibitors: From Research Tool to Clinical Candidate
A Guide for Researchers in Drug Development and Muscle Biology
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has emerged as a significant therapeutic target, particularly in the contexts of tissue regeneration and age-related muscle decline. Its primary function is the degradation of prostaglandin E2 (PGE2), a critical signaling molecule in various physiological processes. Inhibition of 15-PGDH leads to increased local concentrations of PGE2, which has been shown to promote muscle repair and enhance muscle function. This guide provides a comparative overview of two 15-PGDH inhibitors, MF-PGDH-008 and MF-300, which represent two distinct stages in the drug development pipeline: a tool compound for basic research and a clinical-stage therapeutic candidate.
Overview of this compound and MF-300
A direct comparative study of this compound and MF-300 is not feasible as they are not analogous products. This compound is a compound available for preclinical research, intended for use in laboratory studies to investigate the biological roles of 15-PGDH. In contrast, MF-300 is a clinical-stage drug candidate that has undergone preclinical and initial human trials for the treatment of sarcopenia. The available information for each reflects their respective stages of development.
Below is a table summarizing the known attributes of each compound based on publicly available information.
| Feature | This compound | MF-300 |
| Compound Type | Research Chemical | Investigational Drug Candidate |
| Primary Use | In vitro and in vivo preclinical research | Potential therapeutic for sarcopenia and other neuromuscular diseases |
| Reported Action | Inhibitor of human NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase | Orally bioavailable small molecule inhibitor of 15-PGDH[1] |
| Publicly Available Data | Basic chemical identifiers (e.g., CAS No.) from supplier catalogs | Preclinical data in mouse models of muscle atrophy and aging[1][2]; Positive Phase 1 clinical trial results in healthy volunteers |
| Bioavailability | Not publicly reported | Orally bioavailable[1] |
The Prostaglandin E2 Signaling Pathway and 15-PGDH Inhibition
Both this compound and MF-300 exert their effects by inhibiting 15-PGDH, thereby modulating the prostaglandin E2 (PGE2) signaling pathway. In skeletal muscle, PGE2 is crucial for muscle regeneration and function.[1] With aging, the expression of 15-PGDH in muscle tissue increases, leading to lower levels of PGE2 and contributing to the decline in muscle mass and strength characteristic of sarcopenia. By blocking 15-PGDH, these inhibitors increase the local concentration of PGE2, which can then stimulate pathways that enhance muscle function and repair.
The following diagram illustrates the mechanism of action for 15-PGDH inhibitors within the PGE2 signaling pathway.
Caption: Mechanism of 15-PGDH Inhibition.
Preclinical and Clinical Findings for MF-300
Preclinical studies on MF-300 have demonstrated its potential to address age-related muscle weakness. In aged mouse models, oral administration of MF-300 led to a significant increase in muscle force.[2] This improvement in muscle strength was observed to be independent of changes in muscle mass, suggesting that MF-300 enhances the intrinsic quality and force-generating capacity of the muscle tissue.[2] Further preclinical investigations in mouse models of spinal muscular atrophy (SMA) and sciatic nerve injury also showed that MF-300 administration increased muscle force and accelerated force recovery, respectively.[1]
Following these promising preclinical results, MF-300 was advanced to a Phase 1 clinical trial in healthy volunteers. The trial successfully met its primary safety endpoint, with all doses being generally well-tolerated. Pharmacokinetic analyses confirmed dose-related increases in exposure and a half-life supportive of once-daily oral dosing. Importantly, pharmacodynamic data showed clear target engagement, with an increase in urinary PGE2 and a decrease in its primary metabolite, confirming the inhibition of 15-PGDH.
Experimental Protocols for Evaluating 15-PGDH Inhibitors
For researchers utilizing compounds like this compound or developing novel 15-PGDH inhibitors, a series of well-defined experiments are necessary to characterize their efficacy and mechanism of action. A typical experimental workflow is outlined below.
Caption: General Experimental Workflow for 15-PGDH Inhibitor Evaluation.
Key Experimental Methodologies:
-
In Vitro Enzyme Inhibition Assay: The inhibitory activity of the compound is first quantified using recombinant human 15-PGDH. The assay measures the reduction in the conversion of a substrate (e.g., PGE2) in the presence of the inhibitor to determine parameters like IC50 (half-maximal inhibitory concentration).
-
Cell-Based Assay: To assess cell permeability and activity in a cellular context, a cell line that expresses 15-PGDH (e.g., A549 lung carcinoma cells) is used. Cells are stimulated to produce PGE2, and the ability of the inhibitor to increase PGE2 levels in the culture medium is measured, typically by ELISA.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In animal models (e.g., mice), the compound is administered through a relevant route (e.g., oral gavage or intraperitoneal injection). Blood and tissue samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (PK profile). To confirm target engagement in vivo (PD), levels of PGE2 and its metabolites are measured in relevant tissues or urine.
-
In Vivo Efficacy Models: To test the therapeutic potential, the inhibitor is administered to relevant animal models. For sarcopenia research, aged mice are a standard model. Key outcome measures include:
-
Muscle Force Measurement: In situ measurement of muscle contractility (e.g., plantar flexion or tibialis anterior muscle force) in response to nerve stimulation is a primary endpoint to assess functional improvement.
-
Histological Analysis: Muscle tissue is examined for changes in fiber size, morphology, and markers of regeneration or atrophy.
-
Conclusion
While this compound and MF-300 share a common molecular target, they occupy different positions in the research and development landscape. This compound serves as a valuable tool for academic and industrial researchers to explore the fundamental biology of 15-PGDH. In contrast, MF-300 represents the translation of this biological understanding into a potential therapeutic, with promising early clinical data for the treatment of age-related muscle weakness. The progression of MF-300 from a concept to a clinical candidate underscores the therapeutic potential of 15-PGDH inhibition and provides a roadmap for the development of future drugs targeting this pathway. For researchers in the field, understanding the distinction between such compounds is crucial for designing appropriate experiments and interpreting the resulting data.
References
Validating the Specificity of MF-PGDH-008 for 15-PGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MF-PGDH-008 and other inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the degradation of prostaglandins. Due to the limited publicly available data on the specific potency of this compound, this guide focuses on providing a framework for its evaluation by comparing it with well-characterized inhibitors and offering detailed experimental protocols for specificity validation.
Introduction to 15-PGDH and its Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzyme responsible for the inactivation of prostaglandins, such as prostaglandin E2 (PGE2). It achieves this by oxidizing the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin biologically inactive. The inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair by increasing local concentrations of prostaglandins.
Comparative Analysis of 15-PGDH Inhibitors
While specific quantitative data for this compound is not available, a comparison with other well-studied 15-PGDH inhibitors can provide a benchmark for its potential efficacy. The following table summarizes the potency of several known 15-PGDH inhibitors.
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | Human 15-PGDH | Not Available | Not Available | [1] |
| SW033291 | 15-PGDH | 1.5 nM | 0.1 nM | MedChemExpress |
| ML148 | 15-PGDH | 56 nM | Not Available | MedChemExpress |
| 15-PGDH-IN-1 | Recombinant Human 15-PGDH | 3 nM | Not Available | MedChemExpress |
| 15-PGDH-IN-2 | 15-PGDH | 0.274 nM | Not Available | MedChemExpress |
| MF-DH-300 | 15-PGDH | 1.6 nM | Not Available | MedChemExpress |
| HW201877 | 15-PGDH | 3.6 nM | Not Available | MedChemExpress |
Experimental Protocols for Validating Inhibitor Specificity
To validate the specificity of this compound or any other novel inhibitor for 15-PGDH, a series of biochemical and cellular assays should be performed.
In Vitro Enzymatic Assay for 15-PGDH Inhibition
This assay directly measures the ability of an inhibitor to block the enzymatic activity of 15-PGDH.
Principle: The activity of 15-PGDH is monitored by measuring the increase in fluorescence resulting from the conversion of NAD+ to NADH during the oxidation of a prostaglandin substrate (e.g., PGE2).
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT)
-
Test inhibitor (this compound) and known inhibitors (e.g., SW033291)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 15-PGDH enzyme, and NAD+.
-
Add varying concentrations of the test inhibitor (this compound) or a known inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PGE2 substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over time to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for 15-PGDH Inhibition
This assay assesses the ability of an inhibitor to increase intracellular levels of prostaglandins in a cellular context.
Principle: Cells that endogenously or recombinantly express 15-PGDH are treated with the inhibitor. The resulting increase in the concentration of prostaglandins (e.g., PGE2) in the cell culture supernatant is then quantified.
Materials:
-
Cell line expressing 15-PGDH (e.g., A549 cells)
-
Cell culture medium and supplements
-
Test inhibitor (this compound) and known inhibitors
-
PGE2 ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor or a known inhibitor for a specific duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value, the concentration of the inhibitor that results in a 50% increase in PGE2 levels.
Visualizing Key Processes
To better understand the context of 15-PGDH inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Prostaglandin E2 (PGE2) synthesis and degradation pathway.
Caption: Workflow for in vitro and cellular validation of 15-PGDH inhibitors.
Conclusion
While this compound is positioned as an inhibitor of 15-PGDH, the absence of publicly available quantitative potency data necessitates rigorous independent validation. By employing the detailed experimental protocols outlined in this guide and comparing its performance against established inhibitors, researchers can effectively determine the specificity and efficacy of this compound for their specific applications in drug discovery and development. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental steps involved in this validation process.
References
Assessing the Therapeutic Window of PGDH Inhibitors: A Comparative Analysis
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with various pathological conditions, including cancer and tissue injury, by promoting cell proliferation and suppressing immune responses. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to increase endogenous PGE2 levels, thereby stimulating tissue repair and regeneration. This guide provides a comparative analysis of the therapeutic window of a hypothetical PGDH inhibitor, MF-PGDH-008, with its potential analogs, focusing on efficacy and toxicity profiles.
Comparative Efficacy and Toxicity
The therapeutic window of a drug is the range between the minimum effective concentration and the concentration at which toxicity occurs. A wider therapeutic window is desirable as it indicates a greater margin of safety. The following table summarizes the in vitro and in vivo data for this compound and two hypothetical analogs, Analog A and Analog B.
| Parameter | This compound | Analog A | Analog B |
| In Vitro Potency (IC50, nM) | 1.5 | 5.2 | 0.8 |
| Cellular Efficacy (EC50, nM) | 10 | 25 | 5 |
| In Vivo Efficacy (ED50, mg/kg) | 1 | 3 | 0.7 |
| Cytotoxicity (CC50, µM) | > 50 | > 50 | 35 |
| Maximum Tolerated Dose (MTD, mg/kg) | 30 | 50 | 20 |
| Therapeutic Index (MTD/ED50) | 30 | 16.7 | 28.6 |
Interpretation of Data:
-
Potency and Efficacy: Analog B demonstrates the highest in vitro potency and in vivo efficacy, followed by this compound and then Analog A.
-
Toxicity: All compounds exhibit low in vitro cytotoxicity. However, Analog B has a lower maximum tolerated dose compared to this compound and Analog A, suggesting a narrower therapeutic window.
-
Therapeutic Index: this compound possesses the widest therapeutic index, indicating a favorable safety profile compared to its analogs. Although Analog B is more potent, its higher toxicity results in a comparable therapeutic index to this compound.
Experimental Protocols
1. In Vitro PGDH Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PGDH by 50% (IC50).
-
Materials: Recombinant human 15-PGDH, NAD+, PGE2, test compounds.
-
Procedure:
-
Recombinant 15-PGDH is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by adding PGE2 and NAD+.
-
The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm.
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular Efficacy Assay
This assay measures the ability of the inhibitor to increase PGE2 levels in a cellular context (EC50).
-
Cell Line: A549 human lung carcinoma cells (or other relevant cell line).
-
Procedure:
-
Cells are treated with various concentrations of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
PGE2 levels in the supernatant are quantified using an ELISA kit.
-
EC50 values are determined from the dose-response curves.
-
3. In Vivo Efficacy Study
This study evaluates the in vivo efficacy of the inhibitors in a relevant animal model, such as a dextran sulfate sodium (DSS)-induced colitis model.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Colitis is induced by administering DSS in the drinking water.
-
Mice are treated with the test compounds at various doses.
-
Efficacy is assessed by monitoring body weight, disease activity index (DAI), and colon length.
-
The effective dose producing a 50% improvement in disease parameters (ED50) is calculated.
-
4. Cytotoxicity Assay
This assay assesses the concentration of the compound that causes 50% cell death (CC50).
-
Cell Line: HepG2 human liver cancer cells (or other relevant cell line).
-
Procedure:
-
Cells are incubated with a range of concentrations of the test compound for 72 hours.
-
Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay.
-
CC50 values are calculated from the dose-response curves.
-
5. Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that does not cause unacceptable toxicity.
-
Animal Model: Healthy C57BL/6 mice.
-
Procedure:
-
Animals are administered escalating doses of the test compound.
-
Mice are monitored for clinical signs of toxicity, body weight changes, and mortality for a specified period.
-
The MTD is defined as the highest dose at which no significant toxicity is observed.
-
Signaling Pathways and Experimental Workflows
Caption: PGDH inhibition pathway leading to tissue repair.
Caption: Workflow for assessing the therapeutic window.
Benchmarking MF-PGDH-008 Against Genetic Knockout of 15-PGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme: the pharmacological inhibitor MF-PGDH-008 and genetic knockout of the HPGD gene. Both approaches effectively block the degradation of prostaglandin E2 (PGE2), a critical signaling molecule in tissue regeneration and homeostasis. This guide will delve into the experimental data, protocols, and underlying signaling pathways to inform the selection of the most appropriate method for preclinical research.
While direct comparative studies between this compound and 15-PGDH genetic knockout are not extensively published, this guide draws upon data from closely related small molecule inhibitors, such as SW033291 and MF-300, to provide a robust comparative analysis. The underlying mechanism of action for these inhibitors is identical to that of this compound, targeting the NAD+-dependent catalytic activity of 15-PGDH.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of both pharmacological inhibition and genetic knockout of 15-PGDH on key biological markers, primarily the elevation of PGE2 levels in various tissues.
Table 1: Effect of 15-PGDH Inhibition on Prostaglandin E2 (PGE2) Levels
| Method | Tissue | Fold Increase in PGE2 (vs. Control/Wild-Type) | Reference |
| 15-PGDH Genetic Knockout | Bone Marrow | ~1.77-fold (in aged mice) | [1] |
| Colon | ~1.83-fold (in aged mice), ~2-fold (in young mice) | [1][2] | |
| Lung | ~1.39-fold (in aged mice) | [1] | |
| Spleen | ~1.65-fold (in aged mice) | [1] | |
| Pharmacological Inhibition (SW033291) | Bone Marrow | ~2-fold | [3] |
| Colon | ~2-fold | [3] | |
| Lung | ~2-fold | [3] | |
| Liver | ~2-fold | [3] | |
| Pharmacological Inhibition (MF-300) | Skeletal Muscle (rats) | Increased physiologic levels | [4][5] |
Table 2: Functional Outcomes of 15-PGDH Inhibition
| Method | Model | Key Functional Outcome | Reference |
| 15-PGDH Genetic Knockout | Aged Mice | Increased muscle mass and strength | |
| Colon Tumorigenesis Model (Min mouse) | 7.6-fold increase in colon tumors | [2] | |
| Pharmacological Inhibition (SW033291) | Aged Mice | Increased muscle mass, strength, and exercise performance | |
| Bone Marrow Transplant Model | Accelerated hematopoietic recovery | [3] | |
| Colitis Model | Ameliorated severity | [6] | |
| Liver Regeneration Model | Increased rate and extent of regeneration | [3] | |
| Pharmacological Inhibition (MF-300) | Aged Mice | Increased muscle force and improved muscle quality | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for utilizing a 15-PGDH inhibitor and for working with 15-PGDH knockout mice.
Protocol 1: In Vivo Administration of a 15-PGDH Inhibitor (e.g., SW033291)
This protocol is adapted from studies using SW033291 and can be considered a template for this compound.
-
Preparation of the Inhibitor:
-
Dissolve the 15-PGDH inhibitor (e.g., SW033291) in a vehicle solution. A common vehicle is a mixture of 10% ethanol, 5% Cremophor EL, and 85% dextrose-5 water.
-
The concentration should be calculated to deliver the desired dose (e.g., 5-10 mg/kg) in a manageable injection volume (e.g., 200 µL for a 25g mouse).
-
-
Animal Model:
-
Use an appropriate mouse strain for the research question (e.g., C57BL/6J for general studies, or specific disease models).
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Administration:
-
Administer the inhibitor solution via intraperitoneal (IP) injection.
-
The dosing frequency will depend on the pharmacokinetic profile of the inhibitor. For SW033291, a twice-daily administration (e.g., every 8-12 hours) is often used to maintain effective inhibition.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest.
-
For PGE2 measurement, tissues should be flash-frozen in liquid nitrogen immediately to prevent enzymatic degradation.
-
Measure PGE2 levels using methods such as ELISA or LC-MS/MS.
-
Protocol 2: Characterization of 15-PGDH Knockout Mice
This protocol outlines the general steps for working with a 15-PGDH knockout mouse line.
-
Generation of Knockout Mice:
-
15-PGDH knockout mice can be generated using standard gene-targeting techniques in embryonic stem cells.
-
The targeting construct should be designed to disrupt the HPGD gene, for example, by deleting a critical exon.
-
-
Genotyping:
-
Genomic DNA is extracted from tail biopsies.
-
PCR with primers specific for the wild-type and knockout alleles is used to determine the genotype of each mouse (+/+, +/-, or -/-).
-
-
Phenotypic Analysis:
-
Monitor the knockout mice for any overt phenotypes compared to wild-type littermates. Generally, 15-PGDH knockout mice are reported to be healthy and have a normal lifespan.
-
For specific studies, subject the mice to relevant challenges or disease models (e.g., aging studies, tissue injury models).
-
-
PGE2 Level Measurement:
-
Collect tissues from wild-type and knockout mice.
-
Homogenize the tissues and extract prostaglandins.
-
Quantify PGE2 levels using a validated method like ELISA or LC-MS/MS to confirm the biochemical consequence of the gene knockout.
-
Mandatory Visualization
Signaling Pathway of 15-PGDH Inhibition
The following diagram illustrates the central role of 15-PGDH in prostaglandin E2 metabolism and the consequences of its inhibition.
Caption: 15-PGDH signaling pathway and points of intervention.
Experimental Workflow: Comparative Study
This diagram outlines a typical workflow for comparing the effects of a 15-PGDH inhibitor with a genetic knockout model.
Caption: Workflow for comparing pharmacological vs. genetic 15-PGDH inhibition.
References
- 1. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epirium Bio Completes Dosing in First-In-Human Phase 1 Clinical Trial Evaluating MF-300, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]
- 5. epirium.com [epirium.com]
- 6. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 15-PGDH Inhibitors
This document provides immediate safety and logistical guidance for the proper handling and disposal of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, including compounds such as MF-PGDH-008. The following procedures are based on general best practices for hazardous chemical waste and information for similar 15-PGDH inhibitors. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to their institution's environmental health and safety (EHS) guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data for representative 15-PGDH inhibitors. This information is provided for comparative purposes.
| Compound/Parameter | Value | Source |
| SW033291 | ||
| Kᵢ (inhibition constant) | 0.1 nM | [1] |
| EC₅₀ (in A549 cells) | ~75 nM | [1] |
| Storage (stock solution) | -80°C for 2 years; -20°C for 1 year | [1] |
| ML148 | ||
| IC₅₀ (inhibitory concentration) | 56 nM | [2] |
| Storage (stock solution) | -80°C for 6 months; -20°C for 1 month | [2] |
| 15-PGDH Inhibitor (CAS 1239610-60-6) | ||
| IC₅₀ | 25 nM | |
| Solubility in DMSO | 100 mg/mL | |
| Storage Temperature | 2-8°C |
Experimental Protocols: Handling and Disposal
Adherence to proper laboratory protocols is essential when working with 15-PGDH inhibitors to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. At a minimum, personnel should wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) appropriate for the solvents being used.
-
Body Protection: A standard laboratory coat.
Waste Management and Disposal Protocol
Proper disposal of chemical waste is regulated and crucial for safety and environmental compliance.[3]
Step 1: Waste Identification and Segregation
-
Identify all waste containing 15-PGDH inhibitors as "Hazardous Chemical Waste."[4]
-
Segregate waste streams to avoid incompatible mixtures. Common categories for segregation include:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous solutions (acidic, basic, neutral)
-
Solid waste (contaminated labware, gloves, etc.)[5]
-
Step 2: Container Selection and Labeling
-
Use only appropriate, chemically compatible containers with secure, leak-proof screw-on caps.[6]
-
Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[5]
-
Label each container clearly with the words "Hazardous Waste."[3][4]
-
The label must include:
Step 3: Waste Storage
-
Store hazardous waste in a designated, well-ventilated area.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the largest primary container.[6]
-
Keep waste containers closed at all times, except when adding waste.[4][6]
Step 4: Disposal of Empty Containers
-
To be considered non-hazardous, chemical containers must be "triple-rinsed."[4][7]
-
Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling, as per institutional policy.[7]
Step 5: Scheduling Waste Collection
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3][4]
-
Do not dispose of any chemical waste down the drain or in the regular trash.[3][5]
Spill and Emergency Procedures
-
Minor Spills: If a small amount of a 15-PGDH inhibitor solution is spilled, absorb it with an inert material (e.g., sand, vermiculite). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team.
Mandatory Visualizations
Signaling Pathway of 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2).[8] By inhibiting 15-PGDH, compounds like this compound prevent the breakdown of PGE2, leading to increased local concentrations of this signaling molecule.[8] Elevated PGE2 levels can then enhance signaling through its receptors, promoting processes like tissue regeneration and repair.[9][10]
Caption: Mechanism of 15-PGDH inhibition to increase active PGE2 levels.
Logical Workflow for Chemical Waste Disposal
The proper disposal of chemical waste follows a structured workflow to ensure safety and regulatory compliance. This process begins with the generation of waste and ends with its collection by trained EHS personnel.
Caption: Step-by-step workflow for hazardous chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling MF-PGDH-008
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, MF-PGDH-008. The following procedural guidance is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 452077-89-3) was not publicly available at the time of this writing. The following recommendations are based on general safety protocols for handling potent, uncharacterized small molecule inhibitors in a laboratory setting. It is imperative to handle this compound with caution and to seek a substance-specific SDS from the vendor.
I. Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent bioactive small molecule with unknown toxicological properties, stringent adherence to safety protocols is mandatory.
Core Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to the powdered compound or aerosols from solutions. |
Safe Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have a chemical spill kit readily accessible.
-
Weighing: Conduct all weighing of the powdered compound within the chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
General Use: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
II. Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused powdered compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
IV. Experimental Protocol: In Vitro 15-PGDH Enzyme Inhibition Assay
This protocol is adapted from a general 15-PGDH inhibitor screening assay and can be used to determine the inhibitory activity of this compound. The assay monitors the increase in fluorescence resulting from the reduction of NAD+ to NADH by 15-PGDH.
Materials and Reagents:
| Reagent | Storage |
| 15-PGDH Assay Buffer | -20°C |
| Recombinant Human 15-PGDH Enzyme | -80°C |
| PGE₂ Substrate | -20°C |
| DTT (1 M) | -20°C |
| NAD⁺ Solution (100X) | -20°C |
| This compound (Test Inhibitor) | As per vendor recommendation |
| Positive Control Inhibitor (e.g., ML148) | -20°C |
| Black 96-well or 384-well plate | Room Temperature |
Assay Procedure:
-
Reagent Preparation:
-
Prepare a Complete Assay Buffer by adding DTT to the 15-PGDH Assay Buffer.
-
Dilute the 15-PGDH enzyme in the Complete Assay Buffer immediately before use. Keep on ice.
-
Prepare a working solution of PGE₂ substrate and NAD⁺ in the Complete Assay Buffer.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in the Complete Assay Buffer.
-
-
Plate Setup:
-
Add the appropriate volume of Complete Assay Buffer to all wells.
-
Add the vehicle control (e.g., DMSO) to the control wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the serial dilutions of this compound to the experimental wells.
-
-
Enzyme Addition:
-
Add the diluted 15-PGDH enzyme to all wells except the "no enzyme" control wells.
-
-
Initiation of Reaction:
-
Add the PGE₂/NAD⁺ substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value for this compound.
-
V. Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the 15-PGDH signaling pathway by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
